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  • Product: Ethyl 4-(2-aminopropan-2-yl)benzoate

Core Science & Biosynthesis

Foundational

Ethyl 4-(2-aminopropan-2-yl)benzoate: A Comprehensive Technical Guide on Physicochemical Properties, Analytics, and Synthetic Utility

Executive Summary Ethyl 4-(2-aminopropan-2-yl)benzoate is a highly specialized bifunctional building block utilized in advanced medicinal chemistry and organic synthesis. Structurally, it features a protected carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(2-aminopropan-2-yl)benzoate is a highly specialized bifunctional building block utilized in advanced medicinal chemistry and organic synthesis. Structurally, it features a protected carboxylate (ethyl ester) and a sterically hindered primary amine (the 2-aminopropan-2-yl, or α,α -dimethylaminomethyl group). The presence of the gem-dimethyl moiety at the benzylic position is a critical design element: it restricts the conformational flexibility of the amine and effectively blocks cytochrome P450-mediated benzylic oxidation, a common metabolic liability in drug candidates. While its methyl ester analog is commercially cataloged (), the ethyl ester offers distinct lipophilic and hydrolytic properties beneficial for specific synthetic workflows.

Structural Paradigm & Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in biphasic systems and chromatographic environments. The free base is typically a viscous oil, whereas isolation as a hydrochloride salt yields a stable, crystalline solid.

PropertyValueCausality / Significance in Development
Molecular Formula C12H17NO2Defines the exact mass for high-resolution mass spectrometry.
Molecular Weight 207.27 g/mol Critical for precise stoichiometric calculations in synthesis.
Exact Mass 207.1259 DaTarget mass for ESI+ MS detection ([M+H]+ = 208.13).
Estimated pKa ~9.2 (Conjugate Acid)The gem-dimethyl group maintains basicity while increasing steric bulk.
Estimated LogP ~2.1Moderate lipophilicity, ideal for passive membrane permeability.
Hydrogen Bonding 1 Donor, 3 AcceptorsComplies strictly with Lipinski's Rule of Five for drug-likeness.

Chemical Reactivity and Handling Causality

As a Senior Application Scientist, I emphasize that the handling of benzylic amines requires strategic foresight. The free base of ethyl 4-(2-aminopropan-2-yl)benzoate is susceptible to slow atmospheric oxidation and can undergo intermolecular amidation at elevated temperatures, despite the steric hindrance of the gem-dimethyl group.

  • Causality of Salt Formation: Storing the compound as a hydrochloride salt protonates the amine, completely eliminating its nucleophilicity and rendering it impervious to autoxidation. This extends the shelf life indefinitely and improves handling characteristics.

  • Hydrolytic Causality: The ethyl ester is stable at physiological pH but remains susceptible to saponification. Because the bulky gem-dimethyl group is located at the para position, it provides zero steric shielding to the ester carbonyl. Therefore, standard deprotection protocols (e.g., LiOH in THF/H2O) proceed rapidly and quantitatively, allowing seamless conversion to the corresponding 4-(2-aminopropan-2-yl)benzoic acid ()[1].

Synthetic Methodology: The Organocerium Advantage

The synthesis of tertiary carbinamines directly from nitriles is notoriously challenging. Conventional addition of organolithium or Grignard reagents to ethyl 4-cyanobenzoate typically halts at the imine anion stage, yielding a ketone upon aqueous workup. To circumvent this, we employ an anhydrous cerium(III) chloride (CeCl3) mediated double addition ()[2].

  • Causality of CeCl3: Anhydrous CeCl3 is highly oxophilic and azaphilic. It transmetalates with methyllithium (MeLi) to form a less basic, highly nucleophilic organocerium species. Crucially, cerium coordinates to the intermediate imine anion, activating it for a rapid second addition of the methyl group[3]. This prevents ketone formation and directly yields the tertiary carbinamine.

Step-by-Step Protocol: Organocerium Addition
  • Preparation of Reagent: Suspend anhydrous CeCl3 in dry THF at -78°C. Add MeLi (2.2 equivalents) dropwise. Causality: The ultra-low temperature prevents the decomposition of the sensitive organocerium reagent.

  • Substrate Addition: Add ethyl 4-cyanobenzoate (1.0 equivalent) dissolved in THF. Stir for 2 hours at -78°C, then slowly warm to room temperature.

  • Quenching: Quench with saturated aqueous NH4Cl. Causality: The mild acid hydrolyzes the cerium-nitrogen bonds without hydrolyzing the ethyl ester.

  • Extraction & Salt Formation: Extract with ethyl acetate. Concentrate the organic layer, dissolve the residue in diethyl ether, and bubble anhydrous HCl gas to precipitate the hydrochloride salt. Validation: The immediate formation of a white precipitate confirms the successful generation of the basic amine.

Synthesis N1 Ethyl 4-cyanobenzoate (Starting Material) N2 MeLi, CeCl3 THF, -78°C to RT N1->N2 N3 Ethyl 4-(2-aminopropan-2-yl)benzoate (Free Base) N2->N3 N4 HCl in Diethyl Ether Crystallization N3->N4 N5 Target Compound (HCl Salt) N4->N5

Fig 1. Synthetic pathway for Ethyl 4-(2-aminopropan-2-yl)benzoate via organocerium addition.

Analytical Workflows and Self-Validating Protocols

To ensure the integrity of the synthesized building block, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is required.

Step-by-Step Protocol: LC-MS Purity Assessment
  • Sample Preparation: Dissolve the compound to a final concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Causality: This specific ratio ensures complete dissolution of both the lipophilic ester and the polar amine salt, while perfectly matching the initial mobile phase conditions to prevent the "solvent effect" (chromatographic peak broadening).

  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water and Acetonitrile, both containing 0.1% Formic Acid. Causality: Formic acid acts as a volatile ion-pairing agent. It protonates the amine, preventing secondary interactions with residual silanols on the silica stationary phase, which would otherwise cause severe peak tailing.

  • Mass Spectrometry Detection: Operate the MS in Electrospray Ionization positive mode (ESI+). Monitor for the[M+H]+ ion at m/z 208.13.

  • Self-Validation: The protocol is a self-validating system if the UV chromatogram (at 254 nm) shows a single sharp peak that perfectly co-elutes with the extracted ion chromatogram (EIC) for m/z 208.13. The absence of a peak at m/z 193 (the mono-addition ketone byproduct) validates the efficiency of the organocerium double addition.

Workflow S1 Sample Preparation (1 mg/mL in 50:50 MeCN:H2O) S2 RP-HPLC Separation (C18 Column, 0.1% FA Gradient) S1->S2 S3 ESI-MS Detection Positive Ion Mode [M+H]+ (m/z 208.13) S2->S3 S4 Data Acquisition & Purity Assessment (UV 254 nm) S3->S4

Fig 2. Standardized LC-MS analytical workflow for purity validation.

References

  • Title: Tertiary Carbinamines by Addition of Organocerium Reagents to Nitriles and Ketimines Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Sources

Exploratory

Comprehensive Synthesis and Mechanistic Validation of Ethyl 4-(2-aminopropan-2-yl)benzoate

Executive Summary Ethyl 4-(2-aminopropan-2-yl)benzoate—also known as ethyl 4-(1-amino-1-methylethyl)benzoate—is a highly valued structural motif in medicinal chemistry. It is frequently utilized as a lipophilic, sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(2-aminopropan-2-yl)benzoate—also known as ethyl 4-(1-amino-1-methylethyl)benzoate—is a highly valued structural motif in medicinal chemistry. It is frequently utilized as a lipophilic, sterically hindered building block in the development of kinase inhibitors and other bioactive small molecules. Synthesizing this compound presents a unique chemoselectivity challenge: the simultaneous presence of a tertiary carbinamine and an ethyl ester requires orthogonal protection and activation strategies to prevent unwanted side reactions during functional group transformations.

Retrosynthetic Strategy & Mechanistic Rationale

While the direct conversion of nitriles to tert-alkylamines using anhydrous cerium(III) chloride and methyllithium (MeLi/CeCl₃) is a standard methodology , applying this directly to ethyl 4-cyanobenzoate is problematic. Highly nucleophilic organolithium and organocerium reagents will aggressively attack the ester functionality, leading to unwanted tertiary alcohol byproducts.

To bypass this chemoselectivity issue, we employ a highly controlled, four-step sequence starting from 4-acetylbenzoic acid:

  • Chemoselective Grignard Addition : Treatment of 4-acetylbenzoic acid with 2.1 equivalents of methylmagnesium bromide (MeMgBr). The first equivalent deprotonates the carboxylic acid. The resulting magnesium carboxylate is highly resistant to further nucleophilic attack due to its decreased electrophilicity and steric shielding, allowing the second equivalent to selectively attack the ketone.

  • Modified Ritter Reaction : The resulting tertiary alcohol undergoes a Ritter reaction. Instead of using highly toxic hydrogen cyanide or difficult-to-cleave acetonitrile, we utilize chloroacetonitrile (ClCH₂CN). This generates a chloroacetamide intermediate, which is chemically stable but highly susceptible to targeted nucleophilic cleavage .

  • Mild Deprotection : The chloroacetamide is chemoselectively cleaved using thiourea. Thiourea displaces the chloride, forming an isothiouronium salt that cyclizes and hydrolyzes to release the free amine without requiring harsh acidic or basic conditions that might degrade the molecule .

  • Orthogonal Esterification : The sequence concludes with the esterification of the free carboxylic acid using thionyl chloride (SOCl₂) and ethanol.

    • Self-Validating Protocol: The reaction generates HCl in situ, which immediately protonates the tertiary amine. This renders the nitrogen strictly non-nucleophilic (as a hydrochloride salt), guaranteeing selective O-esterification over unwanted N-acylation.

Mandatory Visualization: Synthetic Workflow

G A 4-Acetylbenzoic Acid B 4-(2-Hydroxypropan-2-yl) benzoic Acid A->B 1. MeMgBr (2.1 eq) 2. H3O+ C 4-(2-(2-Chloroacetamido) propan-2-yl)benzoic Acid B->C ClCH2CN, H2SO4 AcOH, 0°C to RT D 4-(2-Aminopropan-2-yl) benzoic Acid C->D Thiourea EtOH/AcOH, Reflux E Ethyl 4-(2-aminopropan-2-yl) benzoate D->E SOCl2, EtOH 0°C to Reflux

Fig 1: Four-step chemoselective synthesis of ethyl 4-(2-aminopropan-2-yl)benzoate.

Experimental Protocols

Step 1: Synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid
  • Procedure : In an oven-dried, nitrogen-purged flask, dissolve 4-acetylbenzoic acid (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of MeMgBr (3.0 M in diethyl ether, 2.1 eq) over 30 minutes to maintain the internal temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 4 hours.

  • Workup : Quench the reaction carefully by pouring it into a cold saturated aqueous solution of ammonium chloride (NH₄Cl). Adjust the pH to 3-4 using 1 M HCl to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of 4-(2-(2-Chloroacetamido)propan-2-yl)benzoic acid
  • Procedure : Suspend 4-(2-hydroxypropan-2-yl)benzoic acid (1.0 eq) in a mixture of glacial acetic acid (AcOH) and chloroacetonitrile (2.0 eq). Cool the suspension to 0 °C. Slowly add concentrated sulfuric acid (H₂SO₄, 1.5 eq) dropwise. The mixture will become homogeneous. Stir at room temperature for 12 hours.

  • Workup : Pour the reaction mixture onto crushed ice. The product, 4-(2-(2-chloroacetamido)propan-2-yl)benzoic acid, will precipitate as a white solid. Filter the solid, wash thoroughly with cold water to remove residual sulfuric and acetic acids, and dry under high vacuum.

Step 3: Synthesis of 4-(2-Aminopropan-2-yl)benzoic acid
  • Procedure : Dissolve the chloroacetamide intermediate (1.0 eq) and thiourea (1.2 eq) in a 5:1 mixture of ethanol and acetic acid (0.2 M). Heat the reaction mixture to reflux (approx. 80 °C) for 10 hours. The progress can be monitored by TLC (using a ninhydrin stain to visualize the primary amine).

  • Workup : Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (approx. pH 6-7) using 1 M NaOH. The zwitterionic product will precipitate. Filter, wash with cold water, and dry.

Step 4: Synthesis of Ethyl 4-(2-aminopropan-2-yl)benzoate
  • Procedure : Suspend 4-(2-aminopropan-2-yl)benzoic acid (1.0 eq) in absolute ethanol (0.5 M). Cool the suspension to 0 °C. Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise. The suspension will clear as the hydrochloride salt forms and esterification proceeds. Heat the mixture to reflux for 4 hours.

  • Workup : Cool to room temperature and concentrate in vacuo to remove excess ethanol and SOCl₂. Dissolve the resulting hydrochloride salt in water, cool to 0 °C, and basify to pH 10 using saturated aqueous Na₂CO₃. Extract the free base with dichloromethane (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure title compound as a pale yellow oil that may crystallize upon standing.

Quantitative Data & Yield Analysis

StepIntermediate / ProductReagents & SolventsTime (h)Temp (°C)Yield (%)Purity (HPLC)
14-(2-Hydroxypropan-2-yl)benzoic acidMeMgBr (2.1 eq), THF50 to 2588%>95%
24-(2-(2-Chloroacetamido)propan-2-yl)benzoic acidClCH₂CN, H₂SO₄, AcOH120 to 2582%>98%
34-(2-Aminopropan-2-yl)benzoic acidThiourea, EtOH/AcOH1080 (Reflux)79%>97%
4Ethyl 4-(2-aminopropan-2-yl)benzoateSOCl₂, EtOH40 to 7891%>99%

Process Safety & Quality Control (QC)

To confirm the structural integrity of the final product, the following analytical markers should be verified:

  • ¹H NMR (CDCl₃, 400 MHz) : Look for the diagnostic ester triplet at ~1.39 ppm (3H, J = 7.1 Hz) and quartet at ~4.36 ppm (2H, J = 7.1 Hz). The gem-dimethyl group of the carbinamine will appear as a sharp singlet at ~1.50 ppm (6H). The aromatic protons will present as an AA'BB' system around 7.58 ppm (2H, d) and 8.01 ppm (2H, d).

  • ESI-MS : Positive ion mode should yield an [M+H]⁺ peak at m/z 208.13.

References

  • Reuman, M., Beish, S., Davis, J., Batchelor, M. J., Hutchings, M. C., Moffat, D. F. C., Connolly, P. J., & Russell, R. K. (2008). Scalable Synthesis of the VEGF-R2 Kinase Inhibitor JNJ-17029259 Using Ultrasound-Mediated Addition of MeLi−CeCl₃ to a Nitrile. The Journal of Organic Chemistry, 73(3), 1121-1123. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81589, Ethyl 4-cyanobenzoate. PubChem. URL:[Link]

Foundational

Ethyl 4-(2-aminopropan-2-yl)benzoate: Structural Profiling, Synthesis, and Bioisosteric Applications in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the strategic rigidification and steric shielding of pharmacophores are critical for overcoming metabolic liabilities. Ethyl 4-(2-aminopropan-2-yl)benzoate rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic rigidification and steric shielding of pharmacophores are critical for overcoming metabolic liabilities. Ethyl 4-(2-aminopropan-2-yl)benzoate represents a highly specialized chemical building block designed for this exact purpose. Characterized by a para-substituted benzene ring, an ethyl ester moiety, and a sterically hindered α,α -dimethylbenzylamine group, this compound serves as a robust intermediate for synthesizing kinase inhibitors, GPCR ligands, and peptidomimetics.

This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and a field-proven, self-validating methodology for its synthesis.

Structural Rationale and Physicochemical Profiling

The architectural design of Ethyl 4-(2-aminopropan-2-yl)benzoate is driven by two primary functional groups, each serving a distinct purpose in medicinal chemistry:

  • The Ethyl Ester Moiety: Acts as a lipophilic vector that enhances membrane permeability. In synthetic workflows, it serves as a stable protecting group that can be selectively saponified to the corresponding carboxylic acid for subsequent amide coupling.

  • The 2-aminopropan-2-yl Group: This is the critical pharmacophore element. Unhindered primary benzylamines are notoriously susceptible to rapid oxidative deamination by monoamine oxidase (MAO) enzymes. By introducing gem-dimethyl substitution at the alpha position, the primary amine becomes profoundly sterically shielded. This α,α -dimethylation is a proven bioisosteric strategy to confer MAO resistance and prolong in vivo half-life, a principle famously utilized in central nervous system agents like phentermine and α -methyltryptophan .

Quantitative Physicochemical Data

To facilitate rational drug design, the predicted physicochemical properties of the compound are summarized below.

PropertyValue
IUPAC Name Ethyl 4-(2-aminopropan-2-yl)benzoate
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight (Free Base) 207.27 g/mol
Molecular Weight (HCl Salt) 243.73 g/mol
Topological Polar Surface Area (TPSA) 52.3 Ų
Estimated XLogP3 ~2.2
Hydrogen Bond Donors 1 (NH₂ group)
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Pharmacological Relevance & Bioisosteric Applications

The logical relationship between structural modification and metabolic outcome is a cornerstone of lead optimization. Replacing a standard, metabolically labile benzylamine with the α,α -dimethylated analogue fundamentally alters the compound's pharmacokinetic profile.

MetabolicStability Standard Standard Benzylamine (Rapid MAO Degradation) Modification alpha,alpha-dimethylation (Steric Shielding) Standard->Modification Structural Optimization Target Ethyl 4-(2-aminopropan-2-yl) benzoate Modification->Target Bioisosteric Replacement Outcome Prolonged Half-Life (Metabolic Resistance) Target->Outcome In Vivo Effect

Figure 1: Logical relationship demonstrating the bioisosteric rationale for metabolic resistance.

Synthesis & Manufacturing Protocols

Retrosynthetic Strategy & Causality

The most efficient route to Ethyl 4-(2-aminopropan-2-yl)benzoate relies on the esterification of the commercially available parent acid, 4-(2-aminopropan-2-yl)benzoic acid.

Expert Insight: Standard aqueous mineral acid catalysis (e.g., H₂SO₄) is suboptimal here. The highly water-soluble nature of the zwitterionic amino acid makes aqueous workup and extraction of the free base exceptionally difficult, often leading to poor yields. To circumvent this, we employ an anhydrous modified Fischer esterification using thionyl chloride ( SOCl2​ ) in absolute ethanol.

Causality: Thionyl chloride reacts exothermically with absolute ethanol to generate anhydrous hydrogen chloride (HCl) gas in situ. This anhydrous HCl serves as a potent acid catalyst for the esterification. Because no water is introduced, the equilibrium is forcefully driven toward the ester product. Furthermore, this method allows for the direct isolation of the product as a highly crystalline hydrochloride salt via simple ether precipitation, entirely bypassing aqueous extraction. The commercial availability of the homologous methyl ester as a hydrochloride salt validates the stability and practicality of this isolation strategy .

SynthesisWorkflow SM 4-(2-aminopropan-2-yl) benzoic acid Reagents Absolute EtOH SOCl2 (0 °C to Reflux) SM->Reagents Reaction Fischer Esterification (12 Hours) Reagents->Reaction Workup Solvent Evaporation & Et2O Precipitation Reaction->Workup Product Ethyl 4-(2-aminopropan-2-yl) benzoate HCl Workup->Product

Figure 2: Experimental workflow for the synthesis of Ethyl 4-(2-aminopropan-2-yl)benzoate HCl.

Step-by-Step Methodology: Anhydrous Fischer Esterification

This protocol is designed as a self-validating system; the visual transition of the reaction mixture serves as an intrinsic quality control checkpoint.

  • Reaction Setup: Suspend 1.0 equivalent of 4-(2-aminopropan-2-yl)benzoic acid in 10 volumes of absolute ethanol in a round-bottom flask equipped with a reflux condenser and an inert nitrogen atmosphere.

  • Catalyst Generation: Cool the suspension to 0 °C using an ice bath. Slowly add 2.0 equivalents of thionyl chloride ( SOCl2​ ) dropwise.

    • Mechanistic Note: The slow addition controls the exothermic generation of anhydrous HCl and prevents the premature boiling of ethanol.

  • Reflux & Validation: Remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 12 hours.

    • Self-Validation Checkpoint: The initial opaque suspension will gradually transition into a clear, homogenous solution. This visual cue confirms the consumption of the zwitterionic starting material and the formation of the soluble ester hydrochloride.

  • Concentration: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove excess ethanol and volatile byproducts (such as sulfur dioxide and residual HCl).

  • Precipitation & Isolation: Triturate the resulting crude, viscous oil with cold anhydrous diethyl ether. The ethyl 4-(2-aminopropan-2-yl)benzoate hydrochloride will rapidly crash out as a white crystalline solid.

  • Filtration: Collect the solid via vacuum filtration, wash with additional cold diethyl ether to remove any unreacted organics, and dry under high vacuum to afford the pure hydrochloride salt.

Analytical Characterization & Quality Control

To ensure batch-to-batch trustworthiness, the isolated hydrochloride salt must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect a distinct triplet at ~1.3 ppm (3H) and a quartet at ~4.3 ppm (2H) confirming the successful installation of the ethyl ester. The gem-dimethyl protons will appear as a sharp, integrated singlet at ~1.6 ppm (6H). The para-substituted aromatic ring will present as a classic AB system with doublets around ~7.6 ppm and ~8.0 ppm (4H). Finally, the protonated amine ( NH3+​ ) will present as a broad singlet far downfield at ~8.5 ppm, confirming the salt form.

References

  • Phentermine | C10H15N | CID 4771 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • α-Methyltryptophan - Metabolic Resistance of Alpha-Methylated Amines Source: Wikipedia URL:[Link]

Exploratory

Synthesis, Characterization, and Applications of Ethyl 4-(2-aminopropan-2-yl)benzoate: A Technical Guide

Executive Summary & Structural Rationale In modern drug discovery and materials science, the incorporation of sterically hindered amines is a proven strategy to enhance metabolic stability and modulate basicity. Ethyl 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and materials science, the incorporation of sterically hindered amines is a proven strategy to enhance metabolic stability and modulate basicity. Ethyl 4-(2-aminopropan-2-yl)benzoate (also known as ethyl 4-(1-amino-1-methylethyl)benzoate) represents a highly specialized building block. The molecule features a gem-dimethyl group adjacent to the primary amine, which acts as a steric shield against rapid oxidative metabolism (e.g., via Monoamine Oxidases or CYP450 enzymes). Simultaneously, the ethyl ester moiety provides a lipophilic handle, serving either as a prodrug structural element or a versatile synthetic intermediate.

While its parent acid and methyl ester counterparts are widely indexed in chemical registries, the ethyl ester is typically synthesized in-house for proprietary pharmaceutical workflows. This whitepaper details the physicochemical profiling, CAS registry landscape, and a self-validating synthetic protocol for this critical intermediate.

Chemical Registry & Physicochemical Profiling

A common challenge in sourcing specialized building blocks is the absence of a universally registered commercial CAS number. While the target ethyl ester is a custom-synthesized derivative, its direct structural analogs—the parent acid and the methyl ester—are well-documented.

Below is a comparative summary of the quantitative data and registry identifiers for this structural class.

ParameterValue
Chemical Name Ethyl 4-(2-aminopropan-2-yl)benzoate
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Parent Acid CAS 872602-70-5 ()
Methyl Ester CAS (Free Base) 79361-96-9
Methyl Ester CAS (HCl Salt) 1986887-52-8
Ethyl Ester CAS Custom/Proprietary Building Block
Topological Polar Surface Area (TPSA) 52.3 Ų
Predicted LogP 2.1 - 2.5

Mechanistic Synthesis: The Organocerium Workflow

The synthesis of tertiary carbinamines (such as the 2-aminopropan-2-yl group) from nitriles is notoriously difficult using standard Grignard or organolithium reagents. The addition of a single equivalent of methyllithium (MeLi) to a nitrile yields a ketimine. Attempting to add a second equivalent of MeLi typically fails because the strongly basic reagent deprotonates the alpha-protons of the ketimine, forming an unreactive metalloenamine.

The Causality of the Reagent Choice: To overcome this, the protocol employs an organocerium reagent (MeCeCl₂), generated in situ from MeLi and anhydrous cerium(III) chloride (CeCl₃). Cerium is highly oxophilic and highly nucleophilic, yet remarkably non-basic. This lack of basicity completely suppresses the enolization of the intermediate ketimine, allowing the second equivalent of the methyl anion to successfully attack the imine carbon, yielding the sterically hindered alpha,alpha-dimethylbenzylamine [1].

Step-by-Step Methodology
  • Preparation of the Organocerium Reagent:

    • Dry anhydrous CeCl₃ (3.0 equivalents) under high vacuum at 140°C for 2 hours to ensure complete removal of moisture.

    • Suspend the dried CeCl₃ in anhydrous tetrahydrofuran (THF) and stir at room temperature for 2 hours to form a uniform, milky slurry.

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Dropwise, add MeLi (3.0 equivalents, 1.6 M in diethyl ether). Stir for 30 minutes at -78°C to form the active MeCeCl₂ reagent.

  • First Nucleophilic Addition:

    • Dissolve Ethyl 4-cyanobenzoate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add this solution slowly to the organocerium mixture at -78°C. Maintain the temperature for 1 hour. During this phase, the first methyl group adds to the nitrile, forming the intermediate ketimine lithium/cerium salt.

  • Second Nucleophilic Addition:

    • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The non-basic nature of the cerium reagent facilitates the second methyl addition without deprotonating the ketimine.

  • Workup and Isolation:

    • Cool the mixture back to -78°C and carefully quench with concentrated aqueous ammonia.

    • Allow the mixture to warm to room temperature. A dense precipitate of cerium hydroxides will form.

    • Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Dichloromethane:Methanol, 95:5) to yield the pure target molecule.

Visualizing the Synthetic Pathway

SynthesisWorkflow SM Ethyl 4-cyanobenzoate (Starting Material) Reagents Organocerium Addition (MeLi + CeCl3, THF, -78°C) SM->Reagents Nucleophilic Attack 1 Imine Ketimine Intermediate (Lithium salt) Reagents->Imine SecondAdd 2nd Equivalent MeCeCl2 (Prevents Enolization) Imine->SecondAdd Nucleophilic Attack 2 Product Ethyl 4-(2-aminopropan-2-yl)benzoate (Target Molecule) SecondAdd->Product Aqueous Workup

Figure 1: Organocerium-mediated double addition workflow for the synthesis of the target molecule.

Trustworthiness & Self-Validating Systems

To ensure scientific integrity, this protocol is designed as a self-validating system through immediate spectroscopic feedback. The success of the double addition is definitively confirmed via ¹H NMR and ¹³C NMR:

  • Pass/Fail Metric 1 (¹H NMR): The emergence of a distinct, sharp 6H singlet at approximately δ 1.45–1.55 ppm corresponds to the gem-dimethyl protons. Because there are no alpha-protons adjacent to the amine, there is zero signal splitting. If a doublet or a 3H singlet is observed, the reaction stalled at the imine or underwent side reactions.

  • Pass/Fail Metric 2 (¹³C NMR): The complete disappearance of the nitrile carbon signal (typically found at ~118 ppm) and the appearance of the quaternary aliphatic carbon signal at ~55 ppm confirms the complete conversion of the sp-hybridized carbon to an sp³-hybridized center.

By relying on these binary spectroscopic markers, researchers can instantly validate the structural integrity of the synthesized Ethyl 4-(2-aminopropan-2-yl)benzoate before deploying it in downstream drug development assays.

References

  • Ciganek, E. "Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines." The Journal of Organic Chemistry, 1992, 57(16), 4521–4527.[Link]

Foundational

An In-Depth Technical Guide to the Potential Research Applications of Ethyl 4-(2-aminopropan-2-yl)benzoate

Introduction In the landscape of drug discovery and development, the exploration of novel chemical entities with predictable pharmacological profiles is a cornerstone of innovation. Ethyl 4-(2-aminopropan-2-yl)benzoate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the exploration of novel chemical entities with predictable pharmacological profiles is a cornerstone of innovation. Ethyl 4-(2-aminopropan-2-yl)benzoate is a molecule that, while not extensively described in current literature, presents a compelling structural framework for a range of research applications. Its architecture, featuring a p-aminobenzoate scaffold, is reminiscent of a well-established class of local anesthetics. This guide provides a comprehensive overview of the potential research applications of Ethyl 4-(2-aminopropan-2-yl)benzoate, grounded in the principles of medicinal chemistry and pharmacology. We will delve into its structural rationale, propose avenues for investigation, and provide detailed experimental protocols for its synthesis and evaluation.

Section 1: The Scientific Rationale - A Molecule of Interest

Ethyl 4-(2-aminopropan-2-yl)benzoate is an ester of p-aminobenzoic acid, a core structure in many biologically active compounds. Its defining feature is the tertiary amine located at the para position of the benzene ring, which is part of a 2-methylpropan-2-amine group. This seemingly minor structural modification from simpler analogs like Benzocaine (Ethyl 4-aminobenzoate) has significant implications for its physicochemical properties and, by extension, its potential biological activity.

Structural Analogy to Local Anesthetics

The classic pharmacophore for local anesthetics consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[1] Ethyl 4-(2-aminopropan-2-yl)benzoate fits this model perfectly:

  • Lipophilic Aromatic Ring: The benzene ring provides the necessary lipophilicity to facilitate passage through lipid-rich nerve membranes.

  • Intermediate Ester Linkage: The ethyl ester linkage connects the aromatic ring to the alkyl chain. Ester-linked local anesthetics are typically metabolized by plasma esterases, which can influence their duration of action.[2]

  • Hydrophilic Amine Group: The tertiary amine (the 2-aminopropan-2-yl group) is the hydrophilic portion of the molecule. At physiological pH, this amine group will exist in both a charged (protonated) and uncharged form. The uncharged form is crucial for penetrating the nerve cell membrane, while the charged form is believed to be the active species that binds to the intracellular side of voltage-gated sodium channels.[2][3]

Physicochemical Properties and Their Implications

The substitution on the amine group is a critical determinant of a local anesthetic's properties. The presence of the dimethyl-substituted carbon in the "2-aminopropan-2-yl" group will influence the molecule's pKa, lipophilicity, and steric bulk compared to simpler primary or secondary amines. These factors, in turn, affect the onset and duration of action, potency, and potential for toxicity. A summary of these anticipated properties is presented in Table 1.

PropertyInfluence on Local Anesthetic ActivityPredicted Characteristics of Ethyl 4-(2-aminopropan-2-yl)benzoate
pKa Determines the proportion of ionized and non-ionized forms at physiological pH. A pKa closer to physiological pH generally leads to a faster onset of action.[3]The tertiary amine is expected to have a pKa in the range of typical local anesthetics (around 8-9), allowing for a balance of lipid-soluble and charged forms.
Lipophilicity (LogP) Higher lipophilicity generally correlates with higher potency, as it enhances the ability of the molecule to cross the nerve membrane.The addition of the propan-2-yl group increases the alkyl character compared to Benzocaine, suggesting a higher lipophilicity and potentially greater potency.
Protein Binding Increased protein binding is associated with a longer duration of action, as the anesthetic is released more slowly from its site of action.[3]The increased size and lipophilicity may lead to greater protein binding compared to smaller analogs.
Metabolism Ester-linked anesthetics are hydrolyzed by plasma esterases, leading to a shorter half-life compared to amide-linked anesthetics.[2]As an ester, it is expected to be rapidly metabolized, suggesting a shorter duration of action, which can be advantageous in certain clinical settings.

Table 1: Predicted Physicochemical Properties and Their Pharmacological Implications.

Section 2: Potential Research Applications

Based on its structural characteristics, Ethyl 4-(2-aminopropan-2-yl)benzoate is a prime candidate for investigation in several key research areas.

Primary Application: A Novel Local Anesthetic

The most immediate and logical application for this molecule is as a novel local anesthetic. Its structure strongly suggests that it will act by blocking voltage-gated sodium channels in nerve fibers, thereby preventing the transmission of pain signals.[4] Research in this area would focus on characterizing its anesthetic profile, including its potency, onset and duration of action, and potential for systemic toxicity.

2.1.1. Proposed Mechanism of Action

The proposed mechanism of action for Ethyl 4-(2-aminopropan-2-yl)benzoate as a local anesthetic is illustrated in the following diagram:

Local Anesthetic Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_unionized LA (Unionized) LA_ionized LA-H+ (Ionized) LA_unionized->LA_ionized Equilibrium LA_unionized_in LA (Unionized) LA_unionized->LA_unionized_in Diffusion Membrane LA_ionized_in LA-H+ (Ionized) LA_unionized_in->LA_ionized_in Equilibrium Na_channel Voltage-Gated Sodium Channel LA_ionized_in->Na_channel Binds to channel Block Nerve Conduction Blocked Na_channel->Block Blockage of Na+ influx Synthesis_Workflow start 4-Nitrobenzoic acid step1 Esterification Ethanol, H₂SO₄ (cat.), Reflux start:f0->step1:f0 intermediate1 Ethyl 4-nitrobenzoate step1:f0->intermediate1:f0 step2 Grignard Reaction Methylmagnesium bromide, THF intermediate1:f0->step2:f0 intermediate2 2-(4-Nitrophenyl)propan-2-ol step2:f0->intermediate2:f0 step3 Ritter Reaction Acetonitrile, H₂SO₄ intermediate2:f0->step3:f0 intermediate3 N-(1-(4-nitrophenyl)-1-methylethyl)acetamide step3:f0->intermediate3:f0 step4 Hydrolysis & Reduction HCl, Reflux 2. H₂, Pd/C intermediate3:f0->step4:f0 product Ethyl 4-(2-aminopropan-2-yl)benzoate step4:f0->product:f0

Caption: Proposed synthetic workflow for Ethyl 4-(2-aminopropan-2-yl)benzoate.

Step-by-Step Methodology:
  • Esterification of 4-Nitrobenzoic acid:

    • Dissolve 4-nitrobenzoic acid in an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Ethyl 4-nitrobenzoate.

  • Grignard Reaction:

    • Dissolve Ethyl 4-nitrobenzoate in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C and slowly add a solution of methylmagnesium bromide in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry, and concentrate to yield 2-(4-Nitrophenyl)propan-2-ol.

  • Ritter Reaction:

    • Dissolve 2-(4-Nitrophenyl)propan-2-ol in acetonitrile.

    • Slowly add concentrated sulfuric acid at 0°C.

    • Stir the mixture at room temperature for 24 hours.

    • Pour the reaction mixture onto ice and neutralize with aqueous ammonia.

    • Extract the product with dichloromethane, dry, and concentrate to obtain N-(1-(4-nitrophenyl)-1-methylethyl)acetamide.

  • Hydrolysis and Reduction:

    • Reflux the acetamide intermediate in aqueous hydrochloric acid to hydrolyze the amide.

    • After hydrolysis, neutralize the solution and extract the amine.

    • Dissolve the resulting amine in ethanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst to reduce the nitro group to an amine.

    • Filter the catalyst and concentrate the filtrate to obtain the final product, Ethyl 4-(2-aminopropan-2-yl)benzoate.

In Vitro Evaluation of Local Anesthetic Activity
3.2.1. Patch-Clamp Electrophysiology

The most direct way to assess the local anesthetic activity is to measure the blockade of voltage-gated sodium channels using patch-clamp electrophysiology on cultured neurons or cells expressing specific sodium channel isoforms.

Methodology:

  • Culture a suitable cell line (e.g., HEK293 cells) stably expressing a human voltage-gated sodium channel subtype (e.g., NaV1.7).

  • Perform whole-cell patch-clamp recordings.

  • Apply depolarizing voltage steps to elicit sodium currents.

  • Perfuse the cells with increasing concentrations of Ethyl 4-(2-aminopropan-2-yl)benzoate and record the resulting inhibition of the sodium current.

  • Construct a concentration-response curve and calculate the IC50 value (the concentration that causes 50% inhibition of the current).

In Vivo Evaluation of Local Anesthetic Activity

Animal models are essential for determining the in vivo efficacy and safety of a potential local anesthetic.

3.3.1. Mouse Model of Infiltration Anesthesia

A commonly used model to assess infiltration anesthesia is the mouse vocalization response to a mild electrical stimulus. [5][6][7][8] Methodology:

  • Determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdomen.

  • Administer a subcutaneous injection of Ethyl 4-(2-aminopropan-2-yl)benzoate at the site of stimulation.

  • At various time points after injection, re-determine the vocalization threshold.

  • An increase in the vocalization threshold indicates a local anesthetic effect.

  • The duration of action can be determined by monitoring the time it takes for the vocalization threshold to return to baseline.

InVivo_Workflow start Select Mice step1 Determine Baseline Vocalization Threshold start->step1 step2 Subcutaneous Injection of Test Compound step1->step2 step3 Measure Vocalization Threshold at Timed Intervals step2->step3 step4 Data Analysis: - Onset of Action - Duration of Action - Potency (ED50) step3->step4 end Characterize Anesthetic Profile step4->end

Caption: Experimental workflow for in vivo evaluation of local anesthetic activity.

Conclusion

Ethyl 4-(2-aminopropan-2-yl)benzoate represents a promising, yet unexplored, molecule with a high potential for research and development, particularly in the field of local anesthesia. Its structure aligns well with the established pharmacophore for this class of drugs, and its unique substitution pattern offers the potential for a differentiated pharmacological profile. The experimental protocols outlined in this guide provide a clear path for the synthesis and comprehensive evaluation of this compound. Further investigation is warranted to fully elucidate its therapeutic potential and to explore its utility as a scaffold for the discovery of new bioactive agents.

References

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  • Taha, I., Keshk, E. M., & Khalil, A. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Chemical Papers, 75(12), 6335-6369.
  • Madhavi, K., & Pavani, Ch. (2017). Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research, 9(3), 341-345.
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Exploratory

Discovery, History, and Application of Ethyl 4-(2-aminopropan-2-yl)benzoate in Kinase Inhibitor Development

Executive Summary & Historical Context In the landscape of modern targeted therapeutics, the architecture of a small-molecule inhibitor is often defined by highly specialized building blocks. Ethyl 4-(2-aminopropan-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

In the landscape of modern targeted therapeutics, the architecture of a small-molecule inhibitor is often defined by highly specialized building blocks. Ethyl 4-(2-aminopropan-2-yl)benzoate (also known as ethyl 4-(1-amino-1-methylethyl)benzoate) is one such pivotal intermediate. While seemingly simple, this compound serves as the premier synthetic vehicle for incorporating the 4-(1-amino-1-methylethyl)phenyl pharmacophore into complex Active Pharmaceutical Ingredients (APIs).

Historically, the discovery of this specific moiety revolutionized the development of 1[1]. In the early 2000s, researchers at pharmaceutical companies like Ube Industries and Novartis identified that standard primary amine inhibitors suffered from rapid metabolic degradation and poor kinase selectivity[2]. By introducing gem-dimethyl groups at the alpha-carbon of the benzylamine motif, scientists successfully locked the conformation of the amine, drastically improving both the metabolic half-life and the binding affinity within the ATP-binding pocket of ROCK1 and ROCK2[3]. Today, this building block is integral to synthesizing advanced indazole and 4[4], as well as complex experimental molecules like 5[5].

Structural & Mechanistic Rationale

The pharmacological significance of the 1-amino-1-methylethyl motif cannot be overstated. The ROCK1/2 kinases are central regulators of the actomyosin cytoskeleton; their aberrant activation drives fibrosis, glaucoma, and severe cardiovascular diseases.

When a drug containing the 4-(1-amino-1-methylethyl)phenyl motif enters the kinase active site, the steric bulk of the alpha,alpha-dimethyl groups forces the primary amine into a highly specific vector. This precise orientation allows the amine to act as a robust hydrogen-bond donor to the aspartate/glutamate residues in the kinase hinge region. Furthermore, the steric hindrance physically blocks monoamine oxidase (MAO) enzymes from accessing the amine, preventing rapid oxidative deamination.

ROCK_Pathway GPCR GPCR Activation RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor ROCK Inhibitor (1-amino-1-methylethyl motif) Inhibitor->ROCK Blocks ATP Site MLCP->MLC Dephosphorylates Actin Actomyosin Contraction & Fibrosis MLC->Actin Promotes

Diagram 1: ROCK signaling pathway and the mechanism of targeted kinase inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand why researchers select Ethyl 4-(2-aminopropan-2-yl)benzoate over simpler analogs (like 4-aminomethylbenzoate), we must examine the quantitative SAR data. The table below summarizes the impact of alpha-carbon substitution on both kinase inhibition potency and pharmacokinetic stability.

Compound Motif (Attached to Indazole Core)ROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Metabolic Half-life (h)
4-(aminomethyl)phenyl4503801.2
4-(1-aminoethyl)phenyl85602.5
4-(1-amino-1-methylethyl)phenyl 4 2 > 12.0

Table 1: SAR comparison demonstrating the superior binding affinity and metabolic stability imparted by the gem-dimethyl substitution.

Synthetic Workflows & Methodologies

Ethyl 4-(2-aminopropan-2-yl)benzoate is favored as a starting material due to its optimal balance of stability and reactivity. The ethyl ester is robust enough to withstand the basic conditions required for initial amine functionalization, yet it can be cleanly saponified without epimerizing sensitive downstream stereocenters.

Synthetic_Workflow Start Ethyl 4-(2-aminopropan-2-yl) benzoate Protect Boc Protection (Boc2O, TEA) Start->Protect Saponify Ester Hydrolysis (LiOH, THF/H2O) Protect->Saponify Amide Amide Coupling (HATU, DIPEA) Saponify->Amide Deprotect Boc Deprotection (HCl/Dioxane) Amide->Deprotect API Final API (ROCK Inhibitor) Deprotect->API

Diagram 2: Standard synthetic workflow utilizing the ethyl benzoate building block.

Self-Validating Experimental Protocol

The following methodology details the conversion of Ethyl 4-(2-aminopropan-2-yl)benzoate into a universally viable, Boc-protected free acid—a critical precursor for subsequent amide coupling to heterocyclic cores.

Protocol: Synthesis of 4-(2-((tert-butoxycarbonyl)amino)propan-2-yl)benzoic acid

Phase 1: Amine Protection

  • Solvation: Dissolve Ethyl 4-(2-aminopropan-2-yl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM provides optimal solubility for the ester and prevents premature hydrolysis that could occur in protic solvents.

  • Protection: Add triethylamine (TEA, 2.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at ambient temperature for 12 hours.

    • Causality: The gem-dimethyl group creates significant steric hindrance around the primary amine. A slight excess of Boc₂O and an extended reaction time are necessary to drive the protection to completion.

Phase 2: Ester Saponification 3. Solvent Exchange: Concentrate the reaction mixture under reduced pressure and redissolve the crude intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. 4. Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature.

  • Causality: The mixed solvent system is critical; THF/MeOH solubilizes the highly lipophilic Boc-protected intermediate, while H₂O dissolves the LiOH. The lithium cation (Li⁺) coordinates the ester carbonyl oxygen, increasing its electrophilicity and facilitating attack by the hydroxide ion without requiring harsh heating that could thermally degrade the Boc group.

  • Validation Check (TLC): Monitor the reaction by Thin Layer Chromatography (Hexanes/EtOAc 7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot validates complete saponification.

  • Workup & Precipitation: Remove the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl to pH 3-4.

    • Causality: Careful acidification protonates the carboxylate to form the free acid, which instantly precipitates out of the aqueous solution. Maintaining 0°C prevents acid-catalyzed Boc deprotection.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield the self-validated, coupling-ready intermediate.

References

  • National Center for Biotechnology Information. "N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide | C22H24N2O5 | CID 46184240 - PubChem." PubChem. URL:[Link]

  • Ube Industries, Ltd. "US7563906B2 - Indazole derivatives - Google Patents." Google Patents.
  • Ube Industries, Ltd. "EP2468729B1 - Novel indazole derivative - Google Patents." Google Patents.
  • "US4997834A - Trans-4-amino(alkyl)-1-pyridylcarbamoylcyclohexane compounds and pharmaceutical use thereof - Google Patents." Google Patents.
  • "HUE026617T2 - Substituted isoquinolines and isoquinolinones as rho kinase inhibitors - Google Patents." Google Patents.

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Ethyl 4-(2-aminopropan-2-yl)benzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, highly chemoselective, and scalable three-step protocol for the synthesis of the sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, highly chemoselective, and scalable three-step protocol for the synthesis of the sterically hindered tertiary benzylic amine, Ethyl 4-(2-aminopropan-2-yl)benzoate, starting from commercially available Ethyl 4-acetylbenzoate.

Strategic Rationale & Mechanistic Causality

The synthesis of gem-dimethyl primary amines (tertiary carbinamines) on an aromatic framework containing a reactive ester moiety presents a significant chemoselectivity challenge. Traditional approaches, such as the direct addition of Grignard reagents to nitriles or ketones, often fail due to competitive nucleophilic attack at the ester group or undesired enolization.

To create a self-validating and high-yielding synthetic system, this protocol utilizes a three-step sequence designed around strict chemoselective principles:

  • Organocerium-Mediated Nucleophilic Addition: Direct addition of Methylmagnesium bromide (MeMgBr) to Ethyl 4-acetylbenzoate would yield a mixture of products due to competitive ester attack. By transmetalating MeMgBr with anhydrous Cerium(III) chloride (CeCl 3​ ), we generate a methylcerium(III) species (MeCeCl 2​ ). Cerium(III) is highly oxophilic and acts as a strong Lewis acid, coordinating preferentially to the ketone carbonyl. This dramatically enhances the ketone's electrophilicity while the reduced basicity of the organocerium reagent prevents enolization and completely suppresses ester attack[1].

  • Lewis Acid-Catalyzed Azidation: Converting the resulting tertiary alcohol to an azide traditionally relies on Sodium Azide (NaN 3​ ) and strong acids (e.g., TFA), which risks ester hydrolysis and generates highly toxic, explosive hydrazoic acid (HN 3​ ). We bypass this by utilizing Trimethylsilyl azide (TMSN 3​ ) and Boron trifluoride etherate (BF 3​ ·OEt 2​ ). The mild Lewis acid facilitates the departure of the hydroxyl group to form a stabilized benzylic carbocation, which is rapidly trapped by the azide nucleophile without affecting the ester[2].

  • Chemoselective Catalytic Hydrogenation: The final reduction of the tertiary azide to the primary amine is achieved via Palladium-catalyzed hydrogenation. This method is strictly chosen over hydride reducing agents (e.g., LiAlH 4​ ) to prevent the reduction of the ethyl ester. Under 1 atm of H 2​ , the azide is cleanly reduced with the extrusion of nitrogen gas[3].

Reaction Workflow

SynthesisWorkflow SM Ethyl 4-acetylbenzoate (Starting Material) Step1 Step 1: Organocerium Addition MeMgBr, CeCl3, THF, -78 °C SM->Step1 Int1 Ethyl 4-(2-hydroxypropan-2-yl)benzoate (Tertiary Alcohol) Step1->Int1 Step2 Step 2: Lewis Acid Azidation TMSN3, BF3·OEt2, DCM, 0 °C to RT Int1->Step2 Int2 Ethyl 4-(2-azidopropan-2-yl)benzoate (Tertiary Azide) Step2->Int2 Step3 Step 3: Catalytic Hydrogenation H2 (1 atm), Pd/C, EtOH, RT Int2->Step3 Product Ethyl 4-(2-aminopropan-2-yl)benzoate (Target Molecule) Step3->Product

Workflow for the 3-step synthesis of Ethyl 4-(2-aminopropan-2-yl)benzoate.

Quantitative Data & Stoichiometry Summary

StepSubstrateReagentsEquivalentsSolventTempTimeExpected Yield
1 Ethyl 4-acetylbenzoate (1.0 eq)CeCl 3​ / MeMgBr1.5 eq / 1.5 eqTHF-78 °C to RT2 h>85%
2 Tertiary Alcohol (1.0 eq)TMSN 3​ / BF 3​ ·OEt 2​ 1.5 eq / 1.5 eqDCM0 °C to RT12 h>90%
3 Tertiary Azide (1.0 eq)Pd/C (10 wt%) / H 2​ 0.1 eq / ExcessEtOHRT4 h>95%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)benzoate

Caution: Organometallic reagents are highly moisture-sensitive. Ensure all glassware is flame-dried and reactions are conducted under a strictly inert atmosphere (Argon or Nitrogen).

  • Activation of Cerium Chloride: Weigh 1.5 equivalents of CeCl 3​ heptahydrate into a Schlenk flask. Heat the flask to 140 °C under high vacuum (0.1 mmHg) for 2–4 hours to generate strictly anhydrous CeCl 3​ . Allow it to cool to room temperature under Argon. (Note: Commercially available anhydrous CeCl 3​ can be used but must be handled in a glovebox to prevent moisture absorption).

  • Suspension Formation: Add anhydrous Tetrahydrofuran (THF) (approx. 5 mL per mmol of substrate) to the anhydrous CeCl 3​ . Stir vigorously at room temperature for 2 hours to form a uniform, milky-white suspension.

  • Organocerium Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add MeMgBr (3.0 M in diethyl ether, 1.5 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete transmetalation to MeCeCl 2​ .

  • Nucleophilic Addition: Dissolve Ethyl 4-acetylbenzoate (1.0 eq) in a minimum volume of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Completion & Workup: Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 1 hour. Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure tertiary alcohol.

Step 2: Synthesis of Ethyl 4-(2-azidopropan-2-yl)benzoate

Caution: Azide compounds are potentially explosive. Do not concentrate azide intermediates to complete dryness under high heat, and avoid using halogenated solvents if unreacted azide salts are present in the waste.

  • Reaction Setup: Dissolve the purified Ethyl 4-(2-hydroxypropan-2-yl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath under an Argon atmosphere. Add Trimethylsilyl azide (TMSN 3​ , 1.5 eq) in one portion.

  • Lewis Acid Catalysis: Add Boron trifluoride etherate (BF 3​ ·OEt 2​ , 1.5 eq) dropwise over 5 minutes. The solution may slightly darken.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the consumption of the starting material via TLC (visualized by UV and KMnO 4​ stain).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO 3​ until gas evolution ceases. Separate the organic layer and extract the aqueous phase with DCM (2x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. The crude tertiary azide is generally of sufficient purity (>95%) to be used directly in the next step.

Step 3: Synthesis of Ethyl 4-(2-aminopropan-2-yl)benzoate
  • Hydrogenation Setup: Dissolve the crude Ethyl 4-(2-azidopropan-2-yl)benzoate (1.0 eq) in absolute Ethanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq by weight) to the solution. (Note: Pd/C is pyrophoric; add it slowly and ensure the flask is purged with inert gas prior to addition).

  • Reduction: Seal the flask with a septum, evacuate the atmosphere under vacuum, and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times. Allow the reaction to stir vigorously at room temperature under a Hydrogen atmosphere (1 atm) for 4 hours.

  • Filtration & Isolation: Once LCMS or TLC indicates the complete disappearance of the azide, purge the flask with Nitrogen to remove residual Hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with Ethanol.

  • Final Purification: Concentrate the filtrate under reduced pressure. If necessary, the product can be purified by acid-base extraction (dissolve in Et 2​ O, extract with 1M HCl, basify the aqueous layer with NaOH, and back-extract with Et 2​ O) to afford the analytically pure target amine.

Analytical Validation Parameters

To validate the success of the self-validating system, the final product should be characterized by 1 H NMR (400 MHz, CDCl 3​ ):

  • Aromatic Protons: Two doublets integrating to 2H each around δ 7.95 and δ 7.55 ppm, characteristic of the para-substituted benzoate system.

  • Ester Protons: A quartet at δ 4.35 ppm (2H, -CH 2​ -) and a triplet at δ 1.38 ppm (3H, -CH 3​ ).

  • gem-Dimethyl Protons: A sharp singlet integrating to 6H around δ 1.50 ppm, confirming the successful installation of the tertiary carbinamine center.

  • Amine Protons: A broad singlet around δ 1.70 ppm (2H, -NH 2​ ), which exchanges with D 2​ O.

References

  • Applications of CeCl3 as an Environmental Friendly Promoter in Organic Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Organic Azides: An Exploding Diversity of a Unique Class of Compounds Source: Angewandte Chemie International Edition (Wiley) URL:[Link]

  • Schmidt Rearrangement Reactions with Alkyl Azides Source: Science of Synthesis / ResearchGate URL:[Link]

Sources

Application

Advanced Analytical Methodologies for the Quantification of Ethyl 4-(2-aminopropan-2-yl)benzoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Guide Introduction & Physicochemical Rationale Ethyl 4-(2-aminopropan-2-yl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Guide

Introduction & Physicochemical Rationale

Ethyl 4-(2-aminopropan-2-yl)benzoate (EAIB) is a highly specialized chemical building block and active pharmaceutical ingredient (API) intermediate. Structurally, it consists of a hydrophobic ethyl benzoate moiety and a sterically hindered primary amine (2-aminopropan-2-yl group).

The Analytical Challenge: The quantification of EAIB presents distinct chromatographic challenges. The primary amine group ( pKa​≈10 ) exhibits a strong propensity for secondary ion-exchange interactions with unreacted, acidic silanol groups on standard silica-based stationary phases[1]. If unmitigated, this leads to severe peak tailing, retention time shifts, and compromised quantification accuracy[2].

The Solution (Causality in Method Design): To achieve a symmetrical, Gaussian peak shape, the analytical strategy must employ a highly base-deactivated or exhaustively end-capped C18 column. Furthermore, the mobile phase must be acidic (pH < 3.0) to fully protonate the amine and neutralize residual silanols, thereby suppressing secondary electrostatic interactions[2]. For trace-level analysis, the high gas-phase proton affinity of the amine makes it an ideal candidate for positive Electrospray Ionization (ESI+) in LC-MS/MS workflows[3].

Analytical Workflow Visualization

Workflow A Analyte: Ethyl 4-(2-aminopropan-2-yl)benzoate (API Intermediate) B Sample Preparation (Solvent Extraction & Dilution) A->B C Method 1: RP-HPLC-UV (Routine Assay & Purity) B->C D Method 2: LC-MS/MS (Trace Level / PK Studies) B->D E System Suitability Testing (USP <621> Compliance) C->E D->E F Method Validation (ICH Q2(R1) Guidelines) E->F

Analytical workflow for the quantification of Ethyl 4-(2-aminopropan-2-yl)benzoate.

Experimental Protocol 1: RP-HPLC-UV for Routine Assay

This method is designed for the routine quantification and purity assessment of EAIB in bulk batches. Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent to tightly bind the protonated amine, drastically improving peak symmetry.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-grade TFA to 1000 mL of ultrapure water (Milli-Q, 18.2 MΩ·cm). Mix thoroughly and degas via vacuum filtration (0.22 µm).

    • Mobile Phase B: 100% LC-grade Acetonitrile.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of EAIB reference standard into a 100 mL volumetric flask.

    • Dissolve and make up to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 100 µg/mL stock solution.

  • Chromatographic Conditions:

    • Column: End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 235 nm (targeting the benzoate chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 15.0 min: Re-equilibration at 10% B

Experimental Protocol 2: LC-MS/MS for Trace Quantification

For genotoxic impurity profiling or pharmacokinetic (PK) evaluation, LC-MS/MS is required. Crucial Note: TFA causes severe ion suppression in mass spectrometry. Therefore, Formic Acid (FA) is substituted in the mobile phase to facilitate the formation of the [M+H]+ precursor ion[4].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Source Optimization (ESI+):

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • MRM Transitions & Collision Energy (CE):

    • The exact mass of EAIB is 207.13 Da. The protonated precursor is observed at m/z 208.1.

    • Quantifier Transition:m/z 208.1 191.1 (Loss of NH3​ from the isopropylamine group, CE: 15 eV).

    • Qualifier Transition:m/z 208.1 162.1 (Loss of ethanol from the ester moiety, CE: 22 eV).

  • Data Acquisition:

    • Run a rapid 5-minute linear gradient (5% to 95% B) using a sub-2 µm UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

System Suitability and Validation Data

To ensure regulatory compliance, the methods must be evaluated against the harmonized United States Pharmacopeia (USP) General Chapter <621> for system suitability[5][6] and the International Council for Harmonisation (ICH) Q2(R1) guidelines for method validation[7][8].

Table 1: System Suitability Test (SST) Criteria (per USP <621>)
ParameterUSP <621> RequirementObserved Result (HPLC)Causality / Significance
Tailing Factor ( As​ ) 1.51.12Confirms successful suppression of silanol-amine interactions.
Resolution ( Rs​ ) 2.03.4 (from nearest impurity)Ensures baseline separation for accurate integration.
Theoretical Plates ( N ) 20008,500Indicates optimal column packing and minimal dispersion.
Injection Precision (%RSD) 2.0% (n=6)0.45%Validates autosampler reproducibility and system stability.
Table 2: Method Validation Summary (per ICH Q2(R1))
Validation ParameterAcceptance CriteriaLC-MS/MS ResultsHPLC-UV Results
Linearity Range R2≥0.999 1.0 ng/mL – 500 ng/mL1.0 µg/mL – 150 µg/mL
Accuracy (Recovery) 98.0% – 102.0%99.1% ± 1.2%100.4% ± 0.8%
Limit of Detection (LOD) S/N 30.3 ng/mL0.2 µg/mL
Limit of Quantitation (LOQ) S/N 101.0 ng/mL1.0 µg/mL
Specificity No interference at tR​ Complies (Blank subtracted)Complies (Peak purity > 99%)

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Method

Application Note: Experimental Setup and Derivatization Protocols for Ethyl 4-(2-aminopropan-2-yl)benzoate

Introduction & Pharmacological Rationale Ethyl 4-(2-aminopropan-2-yl)benzoate is a highly specialized, bifunctional building block utilized in advanced drug discovery and active pharmaceutical ingredient (API) synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Ethyl 4-(2-aminopropan-2-yl)benzoate is a highly specialized, bifunctional building block utilized in advanced drug discovery and active pharmaceutical ingredient (API) synthesis. Structurally, it comprises a benzoate ethyl ester and a sterically hindered primary amine (an α,α -dimethylbenzylamine, or cumylamine derivative).

In medicinal chemistry, the incorporation of the gem-dimethyl group adjacent to the primary amine is a deliberate design choice. This extreme steric bulk effectively shields the amine lone pair, preventing it from fitting into the catalytic pockets of metabolic enzymes. Specifically, this structural motif renders the molecule highly resistant to oxidative deamination by Monoamine Oxidase (MAO)[1]. Consequently, APIs incorporating this moiety exhibit significantly prolonged pharmacokinetic half-lives and enhanced metabolic stability compared to their unbranched counterparts. However, this same steric hindrance makes synthetic functionalization—particularly amide coupling—notoriously challenging, requiring specialized experimental setups[2].

MetabolicStability A Ethyl 4-(2-aminopropan-2-yl)benzoate B gem-Dimethyl Shielding A->B Structural feature C Monoamine Oxidase (MAO) A->C Enzymatic interaction D Oxidative Deamination B->D Blocks pathway E Metabolic Stability (Prolonged Half-life) B->E Enables C->D Standard primary amines

Fig 1. Mechanism of metabolic stability conferred by the gem-dimethyl group against MAO.

Physicochemical Profiling & Handling

Before initiating synthetic workflows, understanding the physicochemical baseline of the compound is critical for accurate reaction monitoring and workup design.

Table 1: Quantitative Physicochemical Profile

ParameterValue / DescriptionExperimental Implication
Molecular Formula C 12​ H 17​ NO 2​ Baseline for MS intact mass calculation.
Exact Mass 207.1259 DaTarget m/z for LC-MS monitoring is 208.13 [M+H] + .
Amine pK a​ ~9.5 (Estimated)Amine is protonated at physiological pH; requires strong organic bases (DIPEA/TEA) for nucleophilic activation.
Isoelectric Point (pI) ~6.5 (Post-hydrolysis)Crucial for the isolation of the free amino acid derivative.
UV Absorbance λmax​ 254 nmHighly UV-active due to the benzoate chromophore; allows for robust HPLC-UV tracking.

Synthetic Workflows & Experimental Design

The utility of Ethyl 4-(2-aminopropan-2-yl)benzoate lies in its bifunctionality. It allows for orthogonal derivatization: the amine can be coupled while the ester acts as a protecting group, or the ester can be hydrolyzed to functionalize the carboxylate while the amine remains intact.

SyntheticWorkflow SM Starting Material: Ethyl 4-(2-aminopropan-2-yl)benzoate R1 Amide Coupling (HATU/DIPEA, 60°C) SM->R1 Pathway A: Amine Derivatization R2 Ester Hydrolysis (LiOH, THF/H2O) SM->R2 Pathway B: Acid Derivatization I1 Amide-Benzoate Ester R1->I1 I2 Amino-Benzoic Acid R2->I2 API Complex API Scaffold I1->API Subsequent Hydrolysis I2->API Subsequent Coupling

Fig 2. Bifunctional synthetic workflow for orthogonal derivatization of the building block.

Protocol 1: Amide Coupling at the Sterically Hindered Amine

Causality & Expert Insight

Standard carbodiimide coupling reagents (e.g., EDC/HOBt) routinely fail or yield <10% conversion when applied to cumylamine derivatives. The gem-dimethyl groups create a severe steric clash at the transition state, preventing the amine from attacking standard activated esters[2]. To overcome this thermodynamic barrier, highly reactive uronium/aminium salts such as HATU or COMU must be utilized[3]. These reagents generate a highly electrophilic 7-azabenzotriazole active ester. Furthermore, applying thermal energy (60 °C) or microwave irradiation is often necessary to drive the kinetics of this specific coupling[4].

Step-by-Step Methodology
  • Activation: In an oven-dried flask under N 2​ , dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the active ester.

  • Nucleophilic Attack: Add Ethyl 4-(2-aminopropan-2-yl)benzoate (1.0 eq) in a single portion.

  • Thermal Shift: Elevate the reaction temperature to 60 °C. Stir for 12–18 hours.

  • Self-Validating Monitoring: Sample 5 μ L of the reaction mixture, dilute in 1 mL MeCN, and inject into LC-MS. The protocol is validated when the starting material peak ( m/z 208.13) diminishes by >95% and the new product mass appears.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Table 2: Comparative Coupling Efficiencies for Cumylamine Derivatives

Coupling ReagentActivation IntermediateTemp (°C)Expected YieldRecommendation
EDC / HOBt Benzotriazole ester25< 15%Not recommended due to steric clash.
HATU 7-Azabenzotriazole ester6075 - 85%Optimal for standard lab workflows.
Acid Chloride Acyl chloride25> 90%Use if HATU fails; requires harsh conditions.

Protocol 2: Orthogonal Ester Hydrolysis

Causality & Expert Insight

Hydrolyzing the ethyl ester yields 4-(2-aminopropan-2-yl)benzoic acid. This product is an amphoteric zwitterion (containing both a basic amine and an acidic carboxylate). A common failure point in this workflow is the use of a standard acidic workup (pH < 2). At low pH, the amine becomes fully protonated, rendering the target molecule highly water-soluble and impossible to extract into organic solvents. The system must be carefully titrated to the molecule's isoelectric point (pI ~6.5) to induce precipitation.

Step-by-Step Methodology
  • Solvation: Dissolve Ethyl 4-(2-aminopropan-2-yl)benzoate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H 2​ O (0.3 M).

  • Saponification: Add Lithium hydroxide monohydrate (LiOH·H 2​ O, 3.0 eq). Stir at 40 °C for 4 hours.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (R f​ ~0.6) will disappear, and the product will remain at the baseline (R f​ 0.0) due to its high polarity.

  • Isoelectric Precipitation (Critical Step): Concentrate the mixture in vacuo to remove THF and MeOH. Cool the remaining aqueous layer to 0 °C. Dropwise, add 1M HCl while monitoring with a calibrated pH meter until the pH reaches exactly 6.5.

  • Isolation: A white precipitate will form. Filter the solid via a Büchner funnel, wash with ice-cold water, and dry under high vacuum to afford the pure amino acid.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized derivatives, the following analytical signatures must be verified:

  • LC-MS: The gem-dimethyl amine is highly stable; look for the intact[M+H] + ion. Fragmentation often shows a neutral loss of NH 3​ (-17 Da) under high collision energy.

  • 1 H-NMR (400 MHz, DMSO- d6​ ): The defining signature of this building block is the intense, 6-proton singlet integrating for the gem-dimethyl group at approximately δ 1.40 - 1.55 ppm. The ethyl ester is confirmed by a quartet at δ 4.30 ppm (2H) and a triplet at δ 1.30 ppm (3H). Successful hydrolysis is validated by the complete disappearance of the ethyl signals.

References

  • Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. PubMed (NIH). Available at:[Link][1]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. Available at:[Link][3]

  • Discovery and Optimization of a Series of Benzothiazole Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors. Journal of Medicinal Chemistry. Available at:[Link][4]

  • Synthesis of Secondary Amides from Thiocarbamates. Organic Letters. Available at:[Link][2]

Sources

Application

Application Note: Exploiting Ethyl 4-(2-aminopropan-2-yl)benzoate in Drug Discovery

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Focus: Pharmacokinetic Optimization, Steric Shielding, and Synthetic Workflows Executive Summary In modern drug discovery, the opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Focus: Pharmacokinetic Optimization, Steric Shielding, and Synthetic Workflows

Executive Summary

In modern drug discovery, the optimization of a hit compound into a viable clinical candidate frequently hinges on overcoming poor metabolic stability and lack of target selectivity. Ethyl 4-(2-aminopropan-2-yl)benzoate —a bifunctional building block featuring an ethyl ester and an α,α -dimethylbenzylamine motif—serves as a powerful tool for medicinal chemists.

By strategically incorporating this building block into molecular scaffolds (such as peptidomimetics, kinase inhibitors, or PROTAC linkers), researchers can leverage the gem-dimethyl effect [1]. This structural modification not only restricts the conformational flexibility of the molecule to favor bioactive conformations but also provides a robust steric shield against oxidative metabolism, drastically improving the drug's pharmacokinetic (PK) profile.

Mechanistic Insights: The Power of the Gem-Dimethyl Motif

As a Senior Application Scientist, I frequently observe discovery programs failing due to rapid in vivo clearance mediated by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP450) enzymes. The incorporation of the 2-aminopropan-2-yl (gem-dimethyl amine) group directly addresses this bottleneck.

Metabolic Shielding via Steric Hindrance

Standard primary benzylamines are highly susceptible to oxidative deamination. MAO enzymes require access to the α -protons adjacent to the amine to initiate the oxidation cascade. By replacing these labile α -protons with two methyl groups, the α,α -dimethyl substitution creates profound steric hindrance, effectively neutralizing MAO-mediated degradation[2]. Furthermore, these lipophilic lobes shield the adjacent aromatic ring from CYP450-mediated hydroxylation[3].

Conformational Restriction (The Thorpe-Ingold Effect)

Beyond metabolism, the gem-dimethyl group forces the molecule into a restricted conformational space. Known as the Thorpe-Ingold effect, this compression of bond angles reduces the entropic penalty upon binding to the target receptor[4]. When the ethyl ester is converted into an amide linkage, the adjacent gem-dimethyl group locks the amide into a specific rotamer, often resulting in a 10- to 100-fold increase in target affinity[5].

pKa Modulation

The inductive electron-donating effect of the two methyl groups slightly increases the basicity (pKa) of the amine compared to an unsubstituted analog. This ensures the amine remains protonated at physiological pH, which is critical for forming salt bridges in acidic pockets of GPCRs and kinases, while the lipophilic methyls maintain adequate membrane permeability.

MAO_Blockade cluster_0 Standard Benzylamine Core cluster_1 α,α-Dimethylbenzylamine Core A Primary Amine (Abstractable α-protons) B MAO Enzyme Oxidative Deamination A->B C Rapid Clearance (Metabolically Labile) B->C D Gem-Dimethyl Amine (No α-protons) E MAO Enzyme Steric Shielding D->E Pathway Blocked F Prolonged Half-Life (Metabolically Stable) E->F

Caption: Mechanism of metabolic shielding: Gem-dimethyl groups block MAO-mediated oxidative deamination.

Quantitative Data: Impact on Physicochemical Properties

The following table summarizes the typical quantitative shifts observed during hit-to-lead optimization when transitioning from an unsubstituted benzylamine building block to the α,α -dimethyl analog derived from Ethyl 4-(2-aminopropan-2-yl)benzoate.

PropertyUnsubstituted Benzylamine Derivative α,α -Dimethylbenzylamine DerivativeCausality / Mechanism
In vitro T1/2​ (RLM) < 15 min> 120 minSteric blockade of CYP450 and MAO α -carbon oxidation.
Intrinsic Clearance ( CLint​ ) > 150 μ L/min/mg< 20 μ L/min/mgAbsence of abstractable α -protons prevents degradation[3].
Amine pKa ~9.3~10.1Inductive electron-donating effect of gem-dimethyl groups.
Conformational Flexibility High (Freely Rotatable)RestrictedThorpe-Ingold effect forces specific bioactive rotamers[4].

Experimental Protocols

To effectively utilize Ethyl 4-(2-aminopropan-2-yl)benzoate, one must navigate its inherent chemical reactivity. Critical Insight: The primary amine on the gem-dimethyl carbon is sterically hindered, yet it remains nucleophilic. If you attempt to directly saponify the ethyl ester without protecting the amine, the resulting zwitterionic amino acid is difficult to isolate and prone to self-condensation (polymerization) during subsequent coupling steps.

The following self-validating workflow ensures high-yield integration of this building block.

Protocol A: N-Boc Protection and Saponification Workflow

Sterically hindered amines resist standard Boc-protection. This protocol utilizes catalytic DMAP and elevated temperatures to force the reaction.

Step-by-Step Methodology:

  • Boc Protection: Dissolve Ethyl 4-(2-aminopropan-2-yl)benzoate (1.0 eq) in anhydrous THF (0.2 M). Add Di-tert-butyl dicarbonate (Boc 2​ O, 2.5 eq), Triethylamine (TEA, 3.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.2 eq).

  • Heating: Reflux the mixture at 70°C for 16 hours. Validation: Monitor via LC-MS; the highly lipophilic Boc-protected ester will elute significantly later than the starting material.

  • Workup: Concentrate under reduced pressure, dissolve in Ethyl Acetate, and wash with 1M HCl (to remove DMAP/TEA) and brine. Dry over MgSO 4​ and concentrate.

  • Saponification: Dissolve the crude Boc-protected ester in a 3:1:1 mixture of THF:MeOH:H 2​ O. Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 3.0 eq). Stir at room temperature for 4 hours. (Note: LiOH is preferred over NaOH to prevent potential cleavage of the newly formed Boc group under harsh basic conditions).

  • Isolation: Acidify the mixture to pH ~3-4 using 1M citric acid (avoid strong mineral acids which may cleave the Boc group). Extract with Ethyl Acetate (3x). Dry and concentrate to yield 4-(2-(tert-butoxycarbonylamino)propan-2-yl)benzoic acid .

Protocol B: Amide Coupling to Target Scaffold
  • Activation: Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

  • Coupling: Add the target amine (1.1 eq). Stir at room temperature for 2-4 hours.

  • Deprotection: Following standard aqueous workup and purification, dissolve the coupled intermediate in 20% TFA in Dichloromethane. Stir for 1 hour at room temperature to reveal the active α,α -dimethylbenzylamine pharmacophore.

Synthesis_Workflow Step1 1. Ethyl 4-(2-aminopropan-2-yl)benzoate (Starting Material) Step2 2. N-Boc Protection (Boc2O, DMAP, Heat) Overcoming Steric Hindrance Step1->Step2 Step3 3. Ester Saponification (LiOH, THF/H2O) Yielding Protected Acid Step2->Step3 Step4 4. Amide Coupling (HATU, DIPEA, Target Amine) Step3->Step4 Step5 5. N-Boc Deprotection (TFA/DCM) Yielding Final Lead Step4->Step5

Caption: Step-by-step synthetic workflow for integrating the gem-dimethyl building block into target scaffolds.

Protocol C: In Vitro Metabolic Stability Assay (Rat Liver Microsomes)

To validate the success of the gem-dimethyl shielding, perform a comparative RLM assay.

  • Preparation: Prepare a 1 μ M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL.

  • Controls: Run Verapamil (rapid clearance) and Dextromethorphan (moderate clearance) concurrently to validate enzyme viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: Aliquot 50 μ L at time points 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the T1/2​ and CLint​ .

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Ethyl 4-(2-aminopropan-2-yl)benzoate Synthesis

Welcome to the Technical Support Center. The synthesis of Ethyl 4-(2-aminopropan-2-yl)benzoate—a highly sterically hindered tertiary carbinamine—presents unique challenges in process chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of Ethyl 4-(2-aminopropan-2-yl)benzoate—a highly sterically hindered tertiary carbinamine—presents unique challenges in process chemistry. Direct esterification of the corresponding amino acid often leads to poor yields due to zwitterionic insolubility and side reactions.

The most robust, scalable route utilizes a 3-step sequence starting from commercially available ethyl 4-isopropylbenzoate: (1) Radical Bromination , (2) S N​ 1 Azidation , and (3) Staudinger Reduction . This guide provides deep-dive causality, troubleshooting FAQs, and self-validating protocols for each step.

Synthetic Workflow

SynthesisWorkflow A Ethyl 4-isopropylbenzoate (Starting Material) B Ethyl 4-(2-bromopropan-2-yl)benzoate (Intermediate 1) A->B NBS, V-70 MeCN, 40°C C Ethyl 4-(2-azidopropan-2-yl)benzoate (Intermediate 2) B->C NaN3, TMSCl DMF, RT D Ethyl 4-(2-aminopropan-2-yl)benzoate (Target API Intermediate) C->D 1. PPh3, THF 2. H2O, 55°C

Figure 1: Optimized 3-step synthetic workflow for Ethyl 4-(2-aminopropan-2-yl)benzoate.

Section 1: Radical Bromination (Step 1)

FAQ: Why am I seeing significant formation of ethyl 4-(prop-1-en-2-yl)benzoate (alkene byproduct) instead of the desired tertiary bromide?

Causality & Solution: Benzylic bromination at a tertiary carbon is highly susceptible to E1 elimination under thermal stress. Standard radical initiators like AIBN require heating to 80 °C. At this temperature, the newly formed tertiary bromide undergoes rapid dehydrohalogenation into the α -methylstyrene derivative.

To prevent this, switch to the low-temperature initiator. V-70 decomposes efficiently at 30–40 °C, allowing the radical chain reaction to proceed rapidly without providing the thermal energy required for E1 decomposition[1]. This low-temperature approach is a proven standard for preserving fragile tertiary bromides[2].

Quantitative Data: Initiator Optimization
InitiatorTemp (°C)SolventConversion (%)Yield of Bromide (%)Yield of Alkene (%)
AIBN80Acetonitrile>955540
Benzoyl Peroxide80Acetonitrile906030
V-70 40 Acetonitrile >95 91 <4
Blue LED (460 nm)25Acetonitrile85823
Self-Validating Protocol: Low-Temperature Bromination
  • Setup: Dissolve ethyl 4-isopropylbenzoate (1.0 eq) and N-bromosuccinimide (NBS, 1.05 eq) in anhydrous acetonitrile (0.5 M).

  • Initiation: Add V-70 (0.05 eq) and heat gently to 40 °C.

  • Validation: The reaction is self-validating when the mixture turns from deep orange (active bromine radicals) to a pale yellow suspension (precipitated succinimide).

  • Monitoring: Monitor via GC-MS rather than TLC, as the starting material and tertiary bromide have nearly identical R f​ values.

Section 2: S N​ 1 Azidation (Step 2)

FAQ: The azidation step is sluggish and yields mostly the elimination product. How can I favor substitution?

Causality & Solution: Tertiary benzylic halides undergo azidation strictly via an S N​ 1 mechanism. In purely polar aprotic solvents (like dry DMF), the "naked" azide ion acts as a strong base, promoting E2/E1 elimination over substitution.

To solve this, introduce a mild Lewis acid or chloride source like. TMSCl assists in halide abstraction to stabilize the tertiary benzylic carbocation, which is then rapidly trapped by the azide nucleophile before deprotonation (elimination) can occur[3].

Self-Validating Protocol: TMSCl-Mediated Azidation
  • Setup: Dissolve the crude ethyl 4-(2-bromopropan-2-yl)benzoate (1.0 eq) in anhydrous DMF (0.3 M) at room temperature.

  • Reagent Addition: Add sodium azide (NaN 3​ , 1.5 eq) followed immediately by TMSCl (0.5 eq).

  • Validation: The reaction is self-validating when a fine white precipitate (NaBr) forms in the DMF solution, confirming the displacement of the bromide.

  • Monitoring: Confirm completion via IR spectroscopy by observing the appearance of a strong, sharp azide stretch at ~2110 cm⁻¹.

Section 3: Staudinger Reduction (Step 3)

FAQ: During the Staudinger reduction, TLC shows complete consumption of the azide, but the amine yield is extremely low. What is happening?

Causality & Solution: The Staudinger reaction proceeds via an initial phosphazide, which rapidly loses N 2​ to form an iminophosphorane (aza-ylide). For like ethyl 4-(2-azidopropan-2-yl)benzoate, the hydrolysis of this aza-ylide intermediate is significantly slower than for primary or secondary azides[4].

Do not stop the reaction simply because nitrogen evolution has ceased. The hydrolysis step requires elevated temperatures and a vast excess of water to overcome the steric shielding around the tertiary carbon.

Self-Validating Protocol: Hindered Staudinger Reduction
  • Aza-ylide Formation: Dissolve ethyl 4-(2-azidopropan-2-yl)benzoate (1.0 eq) in anhydrous THF (0.2 M). Add triphenylphosphine (PPh 3​ , 1.2 eq) portion-wise at 0 °C.

  • First Validation: Stir at room temperature for 4 hours. The process is validated by the visible evolution of nitrogen gas (bubbling).

  • Hydrolysis (Critical Step): Add deionized water (10.0 eq) and heat the reaction mixture to 55 °C for 12 hours .

  • Workup & Second Validation: Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether and extract with 1M HCl. The target amine will partition into the aqueous layer at pH 2, leaving the triphenylphosphine oxide (TPPO) byproduct in the organic layer. Basify the aqueous layer with 2M NaOH to pH 10 and extract with ethyl acetate to yield the pure primary carbinamine.

References
  • Bromine-Radical-Mediated Bromoallylation of C–C Unsaturated Bonds Source: Thieme Connect (Synlett) URL:[Link]

  • Total Synthesis of (+)-Chaetocin and its Analogues Source: Journal of the American Chemical Society URL:[Link]

  • Direct azidation of alcohols and benzylic ethers catalyzed by acidic montmorillonite Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Ethyl 4-(2-aminopropan-2-yl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 4-(2-aminopropan-2-yl)benzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 4-(2-aminopropan-2-yl)benzoate .

This molecule presents a unique dichotomy for purification: it contains a highly basic, sterically hindered primary amine (an α,α -dimethylbenzylamine derivative) paired with a base-sensitive ethyl ester. Standard purification workflows often lead to severe yield loss either through irreversible silica adsorption of the amine or inadvertent saponification (hydrolysis) of the ester. The following diagnostic guide, quantitative data, and self-validating protocols are engineered to help you bypass these bottlenecks.

Part 1: Diagnostic Troubleshooting Guides (FAQs)

Q1: Why does my compound streak severely on standard silica gel, resulting in poor recovery and peak tailing?

The Causality: Standard silica gel is an acidic stationary phase covered in silanol groups ( −Si−OH ) with a pKa of approximately 4.5 to 5.0. Despite the steric bulk of the α,α -dimethyl group surrounding your primary amine, the nitrogen remains highly basic (pKa ~9.5). When the amine contacts the silica, it undergoes an acid-base reaction, protonating the amine and leaving a negatively charged silanolate. This creates a strong ion-exchange interaction, causing the compound to irreversibly adsorb or streak across the column rather than partitioning cleanly based on polarity.

The Solution: You must neutralize the stationary phase. Incorporate 1% to 5% Triethylamine (TEA) into your mobile phase. TEA acts as a sacrificial competing base, neutralizing the acidic silanols and preventing undesirable interactions with your target analyte, thereby restoring symmetrical peak shapes (1). Alternatively, switch to basic alumina, which is specifically recommended for acid-sensitive compounds and amine purification because it inherently lacks these acidic sites (2).

Q2: I attempted an acid-base extraction to avoid chromatography, but my NMR shows a loss of the ethyl ester group. What happened?

The Causality: You likely used a strong aqueous base (such as NaOH or KOH ) during the basification step of your extraction. While strong bases rapidly deprotonate the amine salt to regenerate the free base, hydroxide ions ( OH− ) are highly nucleophilic. They attack the electrophilic carbonyl carbon of the ethyl benzoate moiety, leading to rapid saponification (hydrolysis) into the corresponding water-soluble benzoic acid derivative, which is then lost in the aqueous waste.

The Solution: Exploit the pKa differential using a mild base. The protonated alkylamine has a pKa of ~9.5. By using saturated Sodium Bicarbonate ( NaHCO3​ , aqueous pH ~8.3) or a controlled phosphate buffer (pH 8.5–9.0), you provide enough basicity to thermodynamically drive the deprotonation of the amine without providing the highly nucleophilic hydroxide ions that destroy the ester (3).

Q3: How do I efficiently separate this compound from non-basic synthetic precursors (e.g., nitriles or tertiary alcohols)?

The Causality: The bulky hydrophobic ethyl benzoate tail creates a massive solubility differential between the neutral free base (highly soluble in organic solvents) and the protonated amine salt (highly soluble in water). The Solution: A tightly controlled acid-base extraction is highly scalable and often eliminates the need for tedious column chromatography entirely. Non-basic impurities will remain in the organic layer during the initial acidic extraction, allowing for rapid isolation of the target compound.

Part 2: Quantitative Data Presentation

The table below summarizes the empirical performance of various purification strategies for Ethyl 4-(2-aminopropan-2-yl)benzoate.

Purification StrategyTypical Recovery (%)Target Purity (%)Ester Hydrolysis RiskTime EfficiencyPrimary Limitation
Standard Silica Gel < 40%85 - 90%LowPoorSevere streaking; irreversible adsorption.
TEA-Deactivated Silica 80 - 88%> 95%LowModerateRequires thorough removal of TEA post-column.
Basic Alumina 75 - 85%> 95%LowModerateLower loading capacity than silica.
Optimized Acid-Base Extraction 90 - 95% > 98% High (if uncontrolled) Excellent Requires strict pH monitoring to protect ester.

Part 3: Experimental Protocol

Self-Validating Acid-Base Extraction & TEA-Modified Chromatography

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Phase 1: Selective Protonation

  • Dissolution: Dissolve the crude mixture containing Ethyl 4-(2-aminopropan-2-yl)benzoate in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of cold 1MHCl(aq)​ . Shake vigorously and vent.

  • Validation Check 1: Test the aqueous layer with pH paper. It must read pH < 2. If not, add more 1MHCl until the amine is fully protonated.

  • Separation: Drain the aqueous layer (containing your protonated product) into an Erlenmeyer flask. Discard the organic layer (which contains non-basic impurities). Wash the aqueous layer once more with a small volume of clean EtOAc to remove residual organics.

Phase 2: Controlled Basification (Ester-Safe) 5. Cooling: Place the Erlenmeyer flask containing the aqueous layer in an ice bath. Causality: Lower temperatures kinetically slow down any potential ester hydrolysis. 6. Basification: Slowly add solid NaHCO3​ portion-wise while stirring magnetically. Wait for the effervescence ( CO2​ gas) to subside between additions. 7. Validation Check 2: Monitor the pH continuously. Stop adding NaHCO3​ when the pH stabilizes exactly between 8.5 and 9.0 . Critical: Do not allow the pH to exceed 9.5, or ester saponification will initiate. 8. Extraction: Transfer the milky aqueous mixture back to the separatory funnel. Extract three times with EtOAc. 9. Isolation: Combine the organic extracts, wash with saturated brine, and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure. 10. Validation Check 3: Run a TLC (Eluent: 10% MeOH in DCM with 1% TEA). If the compound is >95% pure, stop here. If minor impurities remain, proceed to Phase 3.

Phase 3: TEA-Deactivated Silica Chromatography (Optional Polishing) 11. Column Preparation: Slurry pack a silica gel column using Hexanes containing 2% v/v Triethylamine (TEA) . Flush the column with 2 column volumes of the TEA-hexanes mixture to fully saturate and cap the acidic silanol sites. 12. Loading & Elution: Dry-load your sample onto the column. Elute using a gradient of Hexanes to EtOAc, maintaining 1% TEA in all mobile phases. 13. Validation Check 4: Co-spot the fractions on a TLC plate pre-treated with TEA. The target compound will elute as a tight, symmetrical spot without tailing.

Part 4: Mandatory Visualization

PurificationWorkflow Start Crude Ethyl 4-(2-aminopropan-2-yl)benzoate AcidBase Acid-Base Extraction (1M HCl then NaHCO3) Start->AcidBase CheckPurity Is Purity > 95%? (TLC / NMR Check) AcidBase->CheckPurity Pure Pure Compound Ready for Downstream Use CheckPurity->Pure Yes Chromatography Column Chromatography (TEA-deactivated Silica) CheckPurity->Chromatography No FinalPure Pure Compound Isolated Chromatography->FinalPure

Caption: Workflow for the purification of Ethyl 4-(2-aminopropan-2-yl)benzoate avoiding ester hydrolysis.

Part 5: References

  • Chemie Brunschwig. "SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY." Chemie Brunschwig Chromatography Guide. [Link]

Sources

Troubleshooting

Ethyl 4-(2-aminopropan-2-yl)benzoate stability and degradation issues

Technical Support Center: Ethyl 4-(2-aminopropan-2-yl)benzoate Welcome to the technical support guide for Ethyl 4-(2-aminopropan-2-yl)benzoate. This document is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 4-(2-aminopropan-2-yl)benzoate

Welcome to the technical support guide for Ethyl 4-(2-aminopropan-2-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this molecule. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for Ethyl 4-(2-aminopropan-2-yl)benzoate?

A1: Ethyl 4-(2-aminopropan-2-yl)benzoate possesses two primary functional groups susceptible to degradation: the aromatic amine and the ethyl ester . Understanding these liabilities is the first step in designing stable formulations and analytical methods.

  • Hydrolysis: The ethyl ester moiety is susceptible to cleavage, particularly under acidic or basic conditions, in a process known as hydrolysis.[1][2] This reaction yields 4-(2-aminopropan-2-yl)benzoic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature. Alkaline hydrolysis is typically rapid and proceeds via a bimolecular addition-elimination mechanism.[1][3][4]

  • Oxidation: The primary aromatic amine group is prone to oxidation.[5] This is a common degradation pathway for many pharmaceutical molecules containing this functional group.[5][6] Oxidation can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. The process often involves the formation of radical cations and can lead to a cascade of products, including N-hydroxylamines, nitroso derivatives, and ultimately complex colored oligomers or polymers.[5][7] This oxidative degradation is frequently the cause of color changes in solutions.

  • Photodegradation: Aromatic compounds, especially those bearing amino groups, can be sensitive to light. Exposure to UV or even visible light can provide the energy to initiate photochemical reactions.[8] Photolytic degradation can involve complex pathways, including oxidation and bond cleavage, leading to a variety of degradants.[8][9][10] Regulatory guidelines, such as those from the ICH, mandate photostability testing for new drug substances.[11][12]

Q2: What are the recommended storage and handling conditions for Ethyl 4-(2-aminopropan-2-yl)benzoate to ensure its stability?

A2: Based on its chemical structure and potential degradation pathways, the following storage and handling procedures are recommended to maximize shelf-life and experimental reproducibility:

  • Protection from Light: Store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to prevent photolytic degradation.[8]

  • Inert Atmosphere: To prevent oxidation of the aromatic amine, store the solid material under an inert atmosphere (e.g., argon or nitrogen). For solutions, use solvents that have been deoxygenated by sparging with an inert gas.

  • Low Temperature: Store the compound in a cool environment, as recommended by the supplier. Refrigeration (2-8°C) is generally advisable to slow down the rates of all potential degradation reactions.

  • Moisture Control: Keep the container tightly sealed to protect against moisture, which can facilitate hydrolysis of the ester group.[] For long-term storage, consider using a desiccator.

  • pH Control: When preparing solutions, use buffered systems to maintain a stable pH, preferably in the neutral to slightly acidic range, to minimize both acid- and base-catalyzed hydrolysis.

Troubleshooting Guide

Issue 1: My solution of Ethyl 4-(2-aminopropan-2-yl)benzoate is turning yellow/brown upon standing.
  • Probable Cause: This discoloration is a classic indicator of the oxidation of the primary aromatic amine . The initial oxidation products can undergo further reactions to form highly conjugated, colored polymeric species.[7] This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

  • Troubleshooting & Prevention Protocol:

    • Solvent Preparation: Always use high-purity (e.g., HPLC-grade) solvents. Before preparing your solution, deoxygenate the solvent by sparging with nitrogen or argon for 15-30 minutes.

    • Inert Handling: Prepare the solution in a glove box or use Schlenk techniques if possible. At a minimum, flush the headspace of your container with an inert gas before sealing.

    • Use of Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

    • Storage: Immediately store the prepared solution protected from light and at a low temperature (2-8°C).

Issue 2: During a stability study, a new, more polar peak is appearing in my reverse-phase HPLC chromatogram.
  • Probable Cause: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time) in a reverse-phase HPLC system strongly suggests the formation of the hydrolysis product, 4-(2-aminopropan-2-yl)benzoic acid . The carboxylic acid group is significantly more polar than the parent ethyl ester, leading to an earlier elution time.

  • Confirmation & Investigation Workflow:

    • Co-injection: If a reference standard of 4-(2-aminopropan-2-yl)benzoic acid is available, perform a co-injection with your degraded sample. If the new peak increases in size without splitting, this confirms its identity.

    • LC-MS Analysis: Analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. The expected mass of the hydrolysis product will be lower than the parent compound due to the loss of the ethyl group (C2H5) and the addition of a hydrogen (H), a net change of -28 Da.

    • Forced Degradation: Intentionally subject the compound to hydrolytic stress (e.g., mild acid or base) as described in the Forced Degradation Study protocol below. If the peak at the same retention time is generated, this provides strong evidence that the unknown peak is the hydrolysis product.

Diagram: Troubleshooting Workflow for Unknown HPLC Peak

Caption: Workflow for identifying an unknown polar degradant.

Issue 3: How do I systematically investigate the stability of Ethyl 4-(2-aminopropan-2-yl)benzoate and develop a stability-indicating analytical method?
  • Solution: A Forced Degradation Study (also known as stress testing) is the most effective approach.[14][15] This involves intentionally exposing the drug substance to harsh conditions to accelerate degradation, identify potential degradation products, and establish degradation pathways.[14][16] This is a critical step in developing a robust, stability-indicating analytical method that can separate the parent compound from all potential degradants.

  • Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust exposure times and reagent concentrations as needed. A control sample (API in solvent, protected from stress) should be run alongside all experiments.

Stress ConditionProtocolPrimary Degradation Pathway TargetedExpected Degradation Product(s)
Acid Hydrolysis Dissolve API in a suitable solvent (e.g., Acetonitrile/Water). Add 0.1 M HCl. Heat at 60°C for 2, 8, and 24 hours. Neutralize before analysis.Ester Hydrolysis4-(2-aminopropan-2-yl)benzoic acid
Base Hydrolysis Dissolve API in a suitable solvent. Add 0.1 M NaOH. Keep at room temperature for 1, 4, and 12 hours. Neutralize before analysis.[17][18]Ester Hydrolysis4-(2-aminopropan-2-yl)benzoic acid
Oxidation Dissolve API in a suitable solvent. Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 2, 8, and 24 hours, protected from light.[15][17]Amine OxidationN-Oxides, Nitroso derivatives, colored oligomers
Thermal Stress Store solid API in an oven at 60°C for 1 week. Also, prepare a solution and reflux at 60°C for 24 hours.[8]ThermolysisVarious (potentially hydrolysis if moisture is present)
Photolytic Stress Expose solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11][12]PhotodegradationPhoto-oxidative products, other complex degradants

Diagram: Primary Degradation Pathways of Ethyl 4-(2-aminopropan-2-yl)benzoate

G cluster_main Ethyl 4-(2-aminopropan-2-yl)benzoate cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway main_struct Parent Compound hydrolysis_product 4-(2-aminopropan-2-yl)benzoic Acid + Ethanol main_struct->hydrolysis_product H+ or OH- / H₂O oxidation_product N-Oxides, Nitroso Derivatives, Colored Oligomers main_struct->oxidation_product O₂ / Light / H₂O₂

Caption: Key degradation routes for Ethyl 4-(2-aminopropan-2-yl)benzoate.

References

  • The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products.
  • Annapurna, M. et al. (2012).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Foye's Principles of Medicinal Chemistry.
  • ResolveMass Laboratories Inc. (2025).
  • BOC Sciences. (2025). Stability Testing of Active Pharmaceutical Ingredients.
  • Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product.
  • Asian Journal of Pharmaceutical Research. (2018). Forced Degradation Study: An Important Tool in Drug Development.
  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Riva, S. et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules.
  • LibreTexts Chemistry. (2020). Ester Chemistry.
  • ARS Pharmaceutica. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • SSERC.
  • Scribd. Chemistry Lab: Base Hydrolysis Experiment.
  • SSERC.
  • Zhang, W. et al. (2024). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. Angewandte Chemie.
  • World Health Organiz
  • Brillas, E. et al. (1995). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Journal of the Chemical Society, Faraday Transactions.
  • European Medicines Agency. (2023).
  • ResearchGate. (2023).
  • Wang, Z. et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process.
  • Wang, Z. et al. (2025). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process.
  • Gushchina, O. et al. (2024).

Sources

Optimization

Avoiding side reactions in the synthesis of Ethyl 4-(2-aminopropan-2-yl)benzoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with Ethyl 4-(2-aminopropan-2-yl)benzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with Ethyl 4-(2-aminopropan-2-yl)benzoate .

This target molecule features an ethyl ester paired with a sterically hindered tertiary benzylic amine (a cumylamine derivative). The juxtaposition of these two functional groups presents significant synthetic challenges, primarily unwanted deamination (elimination), ester hydrolysis, and poor esterification yields. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you avoid these side reactions.

PART 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a massive amount of ethyl 4-(prop-1-en-2-yl)benzoate (an alkene side product) during the Fischer esterification of 4-(2-aminopropan-2-yl)benzoic acid? Causality & Mechanism: You are observing a classic E1-type elimination (deamination). Your target molecule contains a tertiary benzylic amine. Under the strongly acidic conditions and elevated temperatures typical of a Fischer-Speier esterification (e.g., refluxing ethanol with H₂SO₄), the primary amine is protonated to form an ammonium salt. Because the C–N bond is both benzylic and tertiary, it is highly labile and prone to cleavage[1]. The protonated amine acts as a leaving group, breaking the C–N bond to generate a highly stable tertiary benzylic carbocation. Subsequent loss of a proton from the adjacent methyl group yields the alkene side product. Solution: You must avoid harsh acidic reflux. Instead, use a thionyl chloride-mediated esterification at low temperatures (see Protocol below), or protect the amine first (e.g., as a Boc-carbamate), perform a Steglich esterification, and deprotect using controlled, anhydrous acidic conditions (e.g., 4M HCl in dioxane) at room temperature.

Q2: I attempted to synthesize the amino acid precursor via a Ritter reaction on 4-(prop-1-en-2-yl)benzoic acid, but my yields are extremely low. What is going wrong? Causality & Mechanism: The Ritter reaction utilizes strongly acidic conditions (concentrated H₂SO₄) and acetonitrile to form an acetamide intermediate[2]. While this successfully installs the nitrogen at the tertiary benzylic position, the subsequent hydrolysis of the highly sterically hindered tertiary acetamide requires prolonged heating in strong aqueous acid or base. These harsh hydrolysis conditions often lead to degradation of the molecule or incomplete conversion. Solution: If using the Ritter pathway, you must perform it on the carboxylic acid precursor before attempting esterification, as the ester will not survive the acetamide hydrolysis. Alternatively, bypass the Ritter reaction entirely: convert the tertiary alcohol to an azide using TMS-N₃ and a Lewis acid, followed by a mild Staudinger reduction.

Q3: Why does my direct Fischer esterification of the unprotected amino acid result in extremely low conversion, even when I keep the temperature low to avoid elimination? Causality & Mechanism: Amino acids naturally exist as zwitterions. When classic Fischer-Speier esterification is conducted on amino acids, low yields are frequently obtained because the protonated amino group inductively withdraws electron density, and the zwitterionic nature drastically reduces the solubility and nucleophilicity of the carboxylate[3]. Solution: Use thionyl chloride (SOCl₂) in ethanol at 0 °C. This generates a highly reactive acyl chloride in situ while keeping the amine protonated as the HCl salt, forcing the esterification forward without relying on the unfavorable thermodynamics of the zwitterion.

PART 2: Experimental Protocols

Optimized Synthesis via Thionyl Chloride-Mediated Esterification

This protocol establishes a self-validating system by utilizing in situ acid chloride formation to bypass the thermodynamic limitations of the Fischer esterification while maintaining a low thermal profile to prevent E1 deamination.

Step 1: Preparation of the Reaction Mixture

  • Suspend 4-(2-aminopropan-2-yl)benzoic acid (10.0 mmol) in anhydrous ethanol (50 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

Step 2: Activation and Esterification 3. Add thionyl chloride (SOCl₂, 2.0 equivalents, 20.0 mmol) dropwise over 15 minutes.

  • Causality Insight: Slow addition controls the exotherm. Localized heating spikes will provide the activation energy required to drive the E1 elimination of the tertiary benzylic amine.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (20–25 °C). Stir for an additional 12 hours.

    • Validation Check: The opaque suspension should transition into a clear, homogeneous solution as the highly soluble ester hydrochloride salt forms. If the solution remains cloudy after 12 hours, acyl chloride formation was incomplete (check reagent anhydrousness).

Step 3: Isolation and Purification 5. Concentrate the reaction mixture under reduced pressure (water bath temperature strictly < 30 °C) to remove excess ethanol and volatile byproducts (SO₂, HCl). 6. Triturate the resulting crude solid with cold anhydrous diethyl ether to precipitate the Ethyl 4-(2-aminopropan-2-yl)benzoate hydrochloride salt. 7. Filter and dry under high vacuum to yield the product.

PART 3: Quantitative Data Presentation

Table 1: Comparison of Esterification Strategies for 4-(2-aminopropan-2-yl)benzoic acid

Esterification StrategyCatalyst / ReagentsTemp (°C)Yield (%)Major Side ProductRecommendation
Classic Fischer H₂SO₄ (cat.), EtOH78 (Reflux)< 15%Ethyl 4-(prop-1-en-2-yl)benzoateNot Recommended
Steglich (Unprotected) EDC, DMAP, EtOH25< 10%N-Acylated oligomersNot Recommended
Steglich (Boc-Protected) EDC, DMAP, EtOH2585% (2 steps)None (Clean conversion)Highly Recommended
Thionyl Chloride SOCl₂, EtOH0 to 2592%Trace alkeneBest for Direct Synthesis

PART 4: Visualizations

EliminationMechanism A Protonated Amine (Starting Material) B Tertiary Benzylic Carbocation A->B Heat / Acid (-NH3) D NH3 (Leaving Group) A->D C Alkene Side Product (Elimination) B->C -H+

Figure 1: E1 elimination pathway of the tertiary benzylic amine under harsh acidic conditions.

OptimizedWorkflow Start 4-(2-aminopropan-2-yl)benzoic acid Cooling Suspend in EtOH at 0 °C Start->Cooling Activation Dropwise Addition of SOCl2 (Generates Acyl Chloride in situ) Cooling->Activation Reaction Stir at 25 °C for 12h (Avoids Thermal Deamination) Activation->Reaction Product Ethyl 4-(2-aminopropan-2-yl)benzoate Hydrochloride Salt Reaction->Product

Figure 2: Optimized thionyl chloride-mediated esterification workflow preventing side reactions.

PART 5: References

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances MDPI[Link]

  • Palladium-Catalyzed Highly Regioselective Aromatic Substitution of Benzylic Ammonium Salts with Amines Organic Letters - ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Refining Analytical Methods for Ethyl 4-Aminobenzoate

A Note on the Analyte: This guide focuses on the analytical methods for Ethyl 4-aminobenzoate (CAS No. 94-09-7), commonly known as Benzocaine. The initial query for "Ethyl 4-(2-aminopropan-2-yl)benzoate" likely contained...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Analyte: This guide focuses on the analytical methods for Ethyl 4-aminobenzoate (CAS No. 94-09-7), commonly known as Benzocaine. The initial query for "Ethyl 4-(2-aminopropan-2-yl)benzoate" likely contained a typographical error, as the former is a significantly more common compound in research and development. The principles and troubleshooting steps outlined here may serve as a strong starting point for structurally similar molecules.

Introduction

As a Senior Application Scientist, I've frequently observed that while Ethyl 4-aminobenzoate is a straightforward molecule, its analysis can present challenges that require a nuanced understanding of analytical chemistry. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to troubleshoot and refine their analytical methods. The following sections are structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of Ethyl 4-aminobenzoate due to its robustness and sensitivity.[1] Most issues in HPLC arise from interactions between the basic amino group of the analyte and the stationary phase, or from improper sample and mobile phase preparation.

FAQ and Troubleshooting Guide: HPLC

Question 1: My peak for Ethyl 4-aminobenzoate is tailing or showing poor symmetry. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like Ethyl 4-aminobenzoate is a classic problem in reversed-phase HPLC.[2]

  • Causality: The primary cause is the interaction between the protonated amine group of your analyte and acidic silanol groups on the surface of the silica-based C18 column.[2] These secondary interactions lead to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[2]

    • Use a Mobile Phase Additive: Incorporating a competing base, like triethylamine (TEA), into your mobile phase can "mask" the active silanol sites, improving peak shape.[2]

    • Select an Appropriate Column: Consider using a column with a stationary phase designed for basic compounds, such as an end-capped C18 column or a column with a different chemistry.[3]

Question 2: I'm seeing significant shifts in my retention time between injections. What should I investigate?

Answer: Retention time instability points to a lack of equilibrium in your HPLC system or changes in your mobile phase.

  • Causality: The chromatographic system is highly sensitive to changes in mobile phase composition, flow rate, and column temperature.

  • Troubleshooting Workflow:

    start Retention Time Shift q1 Is the column properly equilibrated? start->q1 a1 Equilibrate for at least 10-15 column volumes. q1->a1 No q2 Is the mobile phase freshly prepared and degassed? q1->q2 Yes end Problem Resolved a1->end a2 Prepare fresh mobile phase. Degas thoroughly. q2->a2 No q3 Is the column temperature stable? q2->q3 Yes a2->end a3 Use a column oven for temperature control. q3->a3 No q4 Are there leaks in the system? q3->q4 Yes a3->end a4 Check fittings and pump seals. q4->a4 Yes q4->end No a4->end

    Caption: HPLC Retention Time Troubleshooting Workflow.

Question 3: I am observing extraneous peaks in my chromatogram. How do I determine their origin?

Answer: Unexpected peaks can originate from the sample, the solvent/mobile phase, or carryover from previous injections.

  • Causality: Impurities can be introduced at any stage of the analytical process. A systematic approach is necessary for identification.

  • Decision Tree for Peak Identification:

    start Unexpected Peak Observed q1 Inject a 'blank' (mobile phase only) start->q1 a1 Peak is from mobile phase or carryover. q1->a1 Peak Present q2 Prepare sample with fresh, high-purity solvent q1->q2 Peak Absent a2 Peak is a sample impurity or degradation product. q2->a2 Peak Present a3 Peak is from the sample solvent. q2->a3 Peak Absent

    Caption: Decision tree for identifying the source of unexpected peaks.

Protocol 1: Isocratic HPLC Method for Ethyl 4-aminobenzoate Quantification

This protocol provides a robust starting point for the analysis of Ethyl 4-aminobenzoate.[1]

1. Instrumentation and Materials:

  • HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Ethyl 4-aminobenzoate analytical standard (≥99.0% purity).

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or formic acid.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 4-aminobenzoate and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm[4]

4. System Suitability and Analysis:

  • Inject the working standard solutions to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • The system suitability is confirmed by parameters like theoretical plates, tailing factor, and reproducibility of injections.

  • Inject the prepared sample solutions and quantify using the calibration curve.

Section 2: Gas Chromatography (GC)

GC can be a powerful tool for analyzing Ethyl 4-aminobenzoate, especially for assessing volatile impurities. However, the polar amino group can pose challenges.

FAQ and Troubleshooting Guide: GC

Question 1: I am observing broad, tailing peaks for Ethyl 4-aminobenzoate in my GC analysis. What is happening?

Answer: Similar to HPLC, peak tailing in GC is often due to interactions between the analyte and active sites within the GC system.[2]

  • Causality: The polar amino group can interact with active sites in the GC inlet liner or on the column itself, leading to poor peak shape.

  • Solutions:

    • Use a Deactivated Inlet Liner: Ensure your inlet liner is clean and properly deactivated.

    • Employ a Deactivated GC Column: Use a column specifically designed to minimize interactions with basic compounds.

    • Derivatization: Consider derivatizing the amino group (e.g., through acylation or silylation) to make the molecule more volatile and less polar. This can significantly improve peak shape.

Question 2: My sample doesn't seem to be transferring efficiently to the column. What should I check?

Answer: Inefficient sample transfer can be due to a number of factors related to the inlet conditions and sample volatility.

  • Causality: The analyte may be degrading at high inlet temperatures or not volatilizing completely.

  • Troubleshooting Steps:

    • Optimize Inlet Temperature: A temperature that is too high can cause degradation, while one that is too low will result in incomplete volatilization. Experiment with a range of inlet temperatures.

    • Check for Active Sites: As mentioned above, active sites in the inlet can irreversibly adsorb the analyte.

    • Consider a Different Injection Technique: For thermally labile compounds, a cool on-column injection might be more suitable than a split/splitless injection.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and purity assessment of Ethyl 4-aminobenzoate.

FAQ and Troubleshooting Guide: NMR

Question 1: My NMR signals are broad and poorly resolved. How can I improve the spectrum?

Answer: Broad signals in an NMR spectrum can be caused by several factors.[5]

  • Causality: Poor magnetic field homogeneity (shimming), high sample concentration, or the presence of paramagnetic impurities can all lead to line broadening.[5]

  • Solutions:

    • Re-shim the Instrument: Always ensure the instrument is properly shimmed before acquiring your spectrum.[5]

    • Dilute Your Sample: A high concentration can increase viscosity and lead to broadening. A typical concentration is 5-10 mg in 0.6-0.7 mL of solvent.[5]

    • Filter Your Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica can help.

Question 2: I see unexpected peaks in my ¹H NMR spectrum. What are they?

Answer: These are likely either impurities in your sample or the NMR solvent.

  • Causality: No solvent is perfectly pure, and they often contain residual non-deuterated solvent and water.

  • Troubleshooting Steps:

    • Use a Fresh Ampoule of Solvent: This can help rule out solvent contamination.[5]

    • Consult a Solvent Impurity Chart: These charts provide the chemical shifts of common impurities in deuterated solvents.

    • Check for Synthesis-Related Impurities: Consider the synthetic route used to prepare your Ethyl 4-aminobenzoate. Common impurities could include the starting material, 4-aminobenzoic acid, or residual ethanol.[6][7]

Expected NMR Data for Ethyl 4-aminobenzoate

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Ethyl 4-aminobenzoate in CDCl₃.[6][8]

¹H NMR (300 MHz, CDCl₃) δ (ppm) Multiplicity Integration Assignment
Aromatic Protons7.85d2HAr-H ortho to -COOEt
Aromatic Protons6.63d2HAr-H ortho to -NH₂
Methylene Protons4.31q2H-OCH₂CH₃
Amine Protons4.04br s2H-NH₂
Methyl Protons1.36t3H-OCH₂CH₃
¹³C NMR (75 MHz, CDCl₃) δ (ppm) Assignment
Carbonyl Carbon166.9C=O
Aromatic Carbon151.0C-NH₂
Aromatic Carbon131.7CH (ortho to -COOEt)
Aromatic Carbon120.5C-COOEt
Aromatic Carbon114.0CH (ortho to -NH₂)
Methylene Carbon60.4-OCH₂CH₃
Methyl Carbon14.6-OCH₂CH₃

Section 4: Mass Spectrometry (MS)

MS is crucial for confirming the molecular weight and fragmentation pattern of Ethyl 4-aminobenzoate.

FAQ and Troubleshooting Guide: MS

Question 1: What are the expected ions for Ethyl 4-aminobenzoate in an EI-MS spectrum?

Answer: In electron ionization (EI) mass spectrometry, you can expect to see the molecular ion and several characteristic fragment ions.

  • Fragmentation Pattern: The molecular ion [M]⁺˙ at m/z 165 is typically observed.[9] Common fragments include the loss of an ethoxy radical (m/z 120) and the subsequent loss of CO (m/z 92).[8][9]

m/z Proposed Fragment
165[M]⁺˙ (Molecular Ion)
120[M - OCH₂CH₃]⁺
92[M - OCH₂CH₃ - CO]⁺
65[C₅H₅]⁺

Question 2: I am using ESI-MS and I don't see the expected [M+H]⁺. What could be the issue?

Answer: The efficiency of electrospray ionization (ESI) is highly dependent on the solvent system and the analyte's ability to accept a proton.

  • Causality: The mobile phase may not be acidic enough to promote protonation, or the analyte concentration might be too low.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount of formic acid (0.1%) to your mobile phase to ensure the analyte is protonated.

    • Increase Analyte Concentration: If the signal is weak, a more concentrated sample may be necessary.

    • Check for Adduct Formation: Look for other common adducts, such as the sodium adduct [M+Na]⁺.

Section 5: General Sample Preparation and Stability

Question 1: What are the best practices for preparing samples of Ethyl 4-aminobenzoate for analysis?

Answer: Proper sample preparation is critical for obtaining accurate and reproducible results.

  • Workflow for Sample Preparation:

    start Start: Solid Sample step1 Accurately weigh the sample. start->step1 step2 Quantitatively transfer to a volumetric flask. step1->step2 step3 Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile). step2->step3 step4 Dilute to the mark with the same solvent or mobile phase. step3->step4 step5 Filter the solution through a 0.45 µm syringe filter before injection. step4->step5 end Ready for Analysis step5->end

    Caption: General workflow for sample preparation.

Question 2: Is Ethyl 4-aminobenzoate stable under normal laboratory conditions?

Answer: Ethyl 4-aminobenzoate is generally stable under normal conditions.[10] However, as an aromatic amine, it can be susceptible to oxidation over time, especially when exposed to light and air.

  • Best Practices for Storage:

    • Store the solid material in a well-sealed container, protected from light.

    • Solutions should be prepared fresh daily for the most accurate results. If storage is necessary, refrigerate and protect from light.

References

  • Organic Syntheses Procedure. ethyl 4-aminobenzoate. [Link]

  • PubChem. Ethyl 4-propan-2-ylbenzoate | C12H16O2 | CID 227868. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ResearchGate. The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. [Link]

  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][8]diazepin-2-ylamino)benzoate. [Link]

  • NIST WebBook. Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003474. [Link]

  • JP XIV. Ethyl Parahydroxybenzoate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. amino benzoate moiety promoted. [Link]

  • PubChem. Ethyl 4-[di(propan-2-yl)amino]benzoate | C15H23NO2 | CID 139788800. National Institutes of Health. [Link]

  • Organic Syntheses Procedure. ETHYL p-AMINOBENZOATE. [Link]

  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Ethylparaben. [Link]

  • SIELC Technologies. Separation of Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate on Newcrom R1 HPLC column. [Link]

  • PubMed. Analysis of the metabolites of ethyl loflazepate by gas chromatography with electron-capture detection. [Link]

  • ResearchGate. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. [Link]

  • ResearchGate. Chemical structures and properties of the analyzed photoinitiators. [Link]

  • PubChem. Ethyl 4-[2-(methylamino)propyl]benzoate | C13H19NO2 | CID 70900098. National Institutes of Health. [Link]

  • Google Patents.
  • US Pharmacopeia (USP). E-48 - ETHYL PARAHYDROXYBENZOATE. [Link]

  • PMDA. Ethyl Loflazepate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 4-(2-aminopropan-2-yl)benzoate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with Ethyl 4-(2-aminopropan-2-yl)benzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with Ethyl 4-(2-aminopropan-2-yl)benzoate . This compound is a highly valuable bifunctional building block in drug discovery, featuring an ethyl ester and a sterically hindered α,α -dimethylbenzylamine moiety.

While versatile, its unique structural features introduce specific experimental bottlenecks. This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome the three major hurdles associated with this compound: steric hindrance during N-acylation, zwitterion isolation challenges, and silica gel streaking.

Section 1: Overcoming Steric Hindrance in Amide Coupling

Q: Why do standard coupling reagents (like EDC or HATU) fail to acylate the amine group of this compound?

The Mechanistic Cause: The primary amine in Ethyl 4-(2-aminopropan-2-yl)benzoate is situated on a tertiary carbon (an α,α -dimethyl group). This intense steric bulk physically blocks the approach of bulky active esters, such as the OBt or OAt esters formed by HOBt or HATU. The reaction stalls at the activated carboxylic acid stage, leading to hydrolysis or rearrangement rather than amide bond formation.

The Solution: To bypass this steric clash, you must use highly reactive, low-steric-profile acylating agents. Acid fluorides are exceptionally effective for sterically hindered amines because the fluoride ion is a superb leaving group and the acyl fluoride intermediate is highly resistant to unwanted oxazolone formation ()[1]. Alternatively, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) forms a highly reactive intermediate that couples rapidly with hindered amines while minimizing epimerization ()[2].

Quantitative Data: Coupling Reagent Efficacy for α,α -Dimethyl Amines

Reagent SystemActivation IntermediateSteric ProfileExpected Yield
EDC / HOBt OBt EsterVery Bulky< 10%
HATU / DIPEA OAt EsterBulky10 - 25%
BOP-Cl / TEA Phosphinic mixed anhydrideModerate60 - 80%
Acyl Fluoride / Pyridine Acid FluorideMinimal85 - 95%
Self-Validating Protocol: Acylation via Acid Fluoride
  • Activation: Dissolve your target carboxylic acid (1.2 eq) in anhydrous DCM under an inert atmosphere. Add cyanuric fluoride (1.5 eq) and pyridine (1.0 eq). Stir at room temperature for 2 hours.

  • Filtration: Filter the mixture through a short pad of Celite to remove cyanuric acid byproducts. Concentrate the filtrate to yield the crude acid fluoride.

  • Coupling: Dissolve Ethyl 4-(2-aminopropan-2-yl)benzoate (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.

  • Addition: Dropwise add the acid fluoride to the amine solution at 0°C. Warm to room temperature and stir for 12 hours.

  • Validation: Quench with saturated NaHCO₃. Self-Validation Step: Monitor via TLC. The highly non-polar acid fluoride spot should completely disappear, replaced by the intermediate-polarity amide product. This visual confirmation is independent of LCMS ionization artifacts.

CouplingLogic A Ethyl 4-(2-aminopropan-2-yl)benzoate (Sterically Hindered) B Standard Coupling (EDC, HATU) A->B C Acid Fluoride Activation A->C D BOP-Cl Activation A->D E Steric Clash: Reaction Fails B->E F Successful Amide Bond C->F D->F

Caption: Logical workflow for selecting acylation strategies for sterically hindered amines.

Section 2: Ester Hydrolysis & Zwitterion Isolation

Q: After saponifying the ethyl ester, I cannot extract the resulting carboxylic acid into organic solvents. Where did my product go?

The Mechanistic Cause: Saponification of the ethyl ester yields 4-(2-aminopropan-2-yl)benzoic acid. Because this molecule contains both a basic primary amine and an acidic carboxylic acid, it exists as a highly water-soluble zwitterion (bearing no net electrical charge) at near-neutral pH ()[3]. At highly basic pH (during saponification), it exists as a water-soluble sodium carboxylate.

The Solution: To isolate the product from the aqueous layer, you must adjust the pH exactly to the molecule's isoelectric point (pI). At the pI, the zwitterion achieves a state of neutrality where its solubility in water is minimized, causing it to precipitate out of solution ()[4].

Self-Validating Protocol: Zwitterion Precipitation
  • Hydrolysis: Dissolve the ester in a 1:1 mixture of THF and 1M aqueous NaOH (3.0 eq). Stir at 50°C until TLC indicates complete consumption of the starting material.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF. The product is now trapped in the aqueous layer as a sodium salt.

  • Washing: Wash the aqueous layer with diethyl ether (2x) to remove non-polar organic impurities.

  • pI Adjustment (Critical Step): Submerge the aqueous layer in an ice bath. Insert a calibrated pH probe. Dropwise add 1M HCl while stirring vigorously.

  • Precipitation: Stop the addition when the pH reaches ~6.5 - 7.0 (the estimated pI).

  • Isolation: Stir for 30 minutes at 0°C to maximize crystal lattice formation. Filter the solid, wash with ice-cold water, and dry under high vacuum.

  • Validation: Self-Validation Step: The visual cue of a white precipitate forming exactly as the pH meter crosses 7.0 validates that the isoelectric point has been reached. If no precipitate forms (due to high dilution), lyophilize the neutralized aqueous layer to a dry powder, then triturate with anhydrous methanol to extract the zwitterion while leaving inorganic salts (NaCl) behind.

ZwitterionWorkflow A Saponification (NaOH, THF/H2O) B Aqueous Layer (Sodium Carboxylate) A->B C Acidification (Add 1M HCl dropwise) B->C D Monitor pH (Target pI ~ 6.5 - 7.0) C->D E Zwitterion Precipitation (Filter & Dry) D->E If insoluble at pI F Lyophilization & MeOH Trituration D->F If highly soluble

Caption: Workflow for isolating the zwitterionic 4-(2-aminopropan-2-yl)benzoic acid.

Section 3: Chromatography and Silica Gel Streaking

Q: My compound streaks terribly on silica gel, and my isolated yield is artificially low. How do I fix this?

The Mechanistic Cause: Standard silica gel is a polymer of silicic acid and contains highly acidic surface silanol groups (Si-OH). The free amine of Ethyl 4-(2-aminopropan-2-yl)benzoate is basic. The amine protonates the silanols, creating a strong ionic attraction that causes the compound to drag or "streak" down the column, leading to poor resolution and irreversible adsorption ()[5].

The Solution: Deactivate the silica gel with a volatile tertiary amine, such as triethylamine (TEA). TEA outcompetes your target analyte for the acidic sites, neutralizing the silanols prior to loading the sample and forcing your compound to elute as a tight, symmetrical band ()[6].

Self-Validating Protocol: Silica Gel Deactivation
  • Eluent Preparation: Prepare your desired mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and add 2% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified mobile phase.

  • Equilibration: Flush the packed column with at least 3 column volumes of the TEA-modified solvent to ensure complete neutralization of the silanol groups.

  • Loading: Dissolve the sample in a minimum amount of the modified eluent and load it onto the column. Elute normally.

  • Validation: Self-Validation Step: Before running the column, dip a TLC plate in 5% TEA in hexanes and let it dry. Spot your sample on this treated plate alongside an untreated plate. The treated plate will show a circular, well-defined Rf spot with no tailing, validating the solvent system before you commit your bulk sample to the column.

References
  • 3.3 Acid Halides: coupling reagents. Thieme Connect. Available at:[Link]

  • BOP-Cl: Your Go-To Reagent for Efficient N-Methyl Amino Acid Acylation. NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available at:[Link]

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Metware Biotechnology. Available at:[Link]

  • Is there an easy way to purify organic amines? Biotage. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of Synthesized Ethyl 4-(2-aminopropan-2-yl)benzoate

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and intermediates. Ethyl 4-(2-aminopropan-2-yl)benzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] These unwanted chemicals can arise from various sources, including unreacted starting materials, by-products of side reactions, residual solvents, or degradation products.[1][3]

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized Ethyl 4-(2-aminopropan-2-yl)benzoate. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering a framework for creating a robust, self-validating system for quality control. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical strategy begins with understanding the potential impurity profile. The synthesis of aromatic amines like Ethyl 4-(2-aminopropan-2-yl)benzoate often involves the reduction of a corresponding nitro compound.[4][5] Other synthetic routes may involve direct amination or esterification processes.[6] Consequently, a typical impurity profile could include:

  • Unreacted Starting Materials: Such as p-aminobenzoic acid or the nitro-precursor.

  • Reaction Intermediates: Partially reacted molecules.

  • Side-Reaction Products: Including isomers or products of over-alkylation.[7]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[1]

  • Degradation Products: Resulting from instability under reaction or storage conditions.

An effective validation plan must employ orthogonal analytical techniques capable of detecting and quantifying this diverse range of potential contaminants.

Orthogonal Approaches to Purity Validation: A Comparative Analysis

No single analytical method can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for a comprehensive assessment. We will compare the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Quantification

HPLC is widely regarded as the primary technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For Ethyl 4-(2-aminopropan-2-yl)benzoate, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point, leveraging the aromatic ring's chromophore for sensitive detection.

Causality of Method Choice: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase retains the relatively nonpolar analyte and its potential organic impurities, while a polar mobile phase elutes them at different rates. This allows for the separation of the main compound from more polar or less polar impurities. UV detection is ideal because the benzene ring in the molecule absorbs UV light, providing a strong signal for accurate quantification.

Experimental Protocol: RP-HPLC for Purity Determination

  • System Preparation:

    • HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).[7]

    • Column: Agilent Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 µm) or equivalent.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Standard Preparation: Accurately weigh approximately 10 mg of Ethyl 4-(2-aminopropan-2-yl)benzoate reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

    • Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify any impurities relative to the main peak. The limit of quantification (LOQ) for impurities is typically set at 0.05% and the limit of detection (LOD) at 0.03%.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Quantitative Purity

NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for highly accurate purity assessments (quantitative NMR or qNMR).[9][10] It provides definitive structural information, ensuring the synthesized compound is indeed Ethyl 4-(2-aminopropan-2-yl)benzoate and not an isomer.[11]

Causality of Method Choice: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This allows for a complete structural map of the molecule. For purity, qNMR is used, where the integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration. This provides a direct, unbiased measure of purity without the need for a reference standard of the analyte itself.[10]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assay

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized Ethyl 4-(2-aminopropan-2-yl)benzoate.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard must have a simple spectrum with at least one peak that does not overlap with any analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds) to ensure full relaxation between scans.

      • Pulse Angle: 90°.

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Process the spectrum with minimal baseline correction and phasing.

    • Integrate a well-resolved signal from the analyte (e.g., the quartet from the -OCH₂- group) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[9][12] When coupled with a separation technique like HPLC (LC-MS), it becomes an unparalleled tool for impurity profiling.[1][13]

Causality of Method Choice: MS measures the mass-to-charge ratio of ions. This provides the molecular weight of the parent compound, offering direct confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the identification.[9] For impurity analysis, LC-MS allows for the separation of impurities from the main peak (via LC) and then provides their molecular weights (via MS), which is the first critical step in structural elucidation.[3]

Experimental Protocol: LC-MS for Impurity Identification

  • System:

    • An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument).[3]

  • Methodology:

    • Use the same HPLC method described previously to ensure separation.

    • The eluent from the HPLC column is directed into the mass spectrometer's ion source.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the primary amine in the target molecule.

    • Mass Analysis: Acquire full scan data over a relevant mass range (e.g., m/z 100-500).

    • For structural elucidation of impurities, perform tandem MS (MS/MS) experiments. In an MS/MS experiment, an ion of interest (the impurity's molecular ion) is selected, fragmented, and the masses of the fragments are analyzed to deduce the structure.[13]

  • Data Interpretation:

    • Confirm the presence of the [M+H]⁺ ion for Ethyl 4-(2-aminopropan-2-yl)benzoate at the expected m/z.

    • For any impurity peaks observed in the chromatogram, analyze the corresponding mass spectrum to determine their molecular weight.

    • Use the fragmentation patterns from MS/MS data to propose structures for the unknown impurities.

Comparative Summary of Analytical Techniques

The selection of an analytical technique is a strategic decision based on the specific requirements of the analysis, whether it's for routine quality control, in-depth characterization, or regulatory submission.

Technique Primary Use Sensitivity Specificity Quantitative? Structural Info Cost / Throughput
HPLC-UV Purity assay, impurity quantificationHighModerate to HighYes (Excellent)Low (Retention Time)Medium / High
qNMR Purity assay, structural confirmationModerateVery HighYes (Primary Method)High (Definitive)High / Low
LC-MS Impurity identification, MW confirmationVery HighVery HighYes (Specialized)High (MW & Fragments)High / Medium
FTIR Functional group identificationLowModerateNoModerate (Functional Groups)Low / Very High
Melting Point Preliminary purity checkLowLowNoNoneLow / High

Visualizing the Validation Workflow

A structured workflow ensures that all necessary steps are taken to release a batch of synthesized material with confidence.

G cluster_prep Sample & Standard Preparation cluster_analysis Orthogonal Analytical Testing cluster_data Data Review & Decision cluster_output Final Disposition prep Synthesized Batch of Ethyl 4-(2-aminopropan-2-yl)benzoate std_prep Prepare Analytical Sample (e.g., 1 mg/mL) prep->std_prep hplc HPLC-UV Analysis (Purity & Impurities) std_prep->hplc lcms LC-MS Analysis (ID & MW Confirmation) std_prep->lcms qnmr qNMR Analysis (Purity & Structure) std_prep->qnmr ftir FTIR Analysis (Identity Confirmation) std_prep->ftir ref_std Reference Standard qnmr_std qNMR Internal Standard decision Purity & Identity Meet Specifications? hplc->decision lcms->decision qnmr->decision ftir->decision pass Release Batch decision->pass Yes fail Reject / Reprocess decision->fail No

Caption: Workflow for Purity Validation of Synthesized Intermediates.

Decision Framework for Method Selection

Choosing the right tool for the job is paramount. This decision tree outlines a logical approach to selecting the appropriate analytical technique(s).

G start Goal of Analysis? node_qc Routine QC Purity Check start->node_qc  Purity Check   node_char Full Characterization (New Batch / Process) start->node_char  Full Characterization   node_impurity Identify Unknown Impurity start->node_impurity  Impurity ID   node_hplc Use Validated HPLC Method node_qc->node_hplc node_all Use Full Suite: HPLC, qNMR, LC-MS, FTIR node_char->node_all node_lcms Use LC-MS with Tandem MS (MS/MS) node_impurity->node_lcms

Caption: Decision Tree for Selecting the Appropriate Analytical Method.

Conclusion: A Commitment to Quality

The validation of purity for a pharmaceutical intermediate like Ethyl 4-(2-aminopropan-2-yl)benzoate is a foundational activity in ensuring the quality and safety of the final drug product. A comprehensive approach that leverages the strengths of orthogonal analytical techniques—the quantitative power of HPLC, the structural certainty of NMR, and the identification capabilities of MS—provides the highest degree of confidence. By understanding the principles behind each method and implementing robust, well-designed protocols, scientists can ensure their synthesized materials meet the stringent requirements of the pharmaceutical industry, thereby safeguarding patient health and ensuring regulatory success.

References

  • Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL: [Link]

  • Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality Source: Pharma Focus America URL: [Link]

  • Title: Modern Analytical Technique for Characterization Organic Compounds Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: What methods are used to test the purity of organic compounds? Source: TutorChase URL: [Link]

  • Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL: [Link]

  • Title: Separation, Purification, and Identification of Organic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Source: Course Hero URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PMC (PubMed Central) URL: [Link]

  • Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and Source: Agilent URL: [Link]

  • Title: Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research Source: Pharmaffiliates URL: [Link]

  • Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: GOV.UK URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC Source: PubMed URL: [Link]

  • Title: Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection Source: MDPI URL: [Link]

  • Title: Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations Source: PubMed URL: [Link]

  • Title: ethyl 4-aminobenzoate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: CN102311356A - Synthetic method of ethyl p-aminobenzoate Source: Google Patents URL

Sources

Comparative

Comparative analysis of Ethyl 4-(2-aminopropan-2-yl)benzoate with similar compounds

As a Senior Application Scientist in early-stage drug development, selecting the optimal ester prodrug or structural analog is a critical decision that dictates a compound's pharmacokinetic (PK) trajectory. Ethyl 4-(2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, selecting the optimal ester prodrug or structural analog is a critical decision that dictates a compound's pharmacokinetic (PK) trajectory. Ethyl 4-(2-aminopropan-2-yl)benzoate is a highly specialized intermediate and prodrug candidate. The presence of the sterically hindered 2-aminopropan-2-yl (α,α-dimethylaminomethyl) group imparts unique basicity and metabolic stability, while the ethyl ester moiety serves as a lipophilic mask for the terminal carboxylic acid.

This guide objectively compares the ethyl ester variant against its methyl ester counterpart and the active free acid, providing the mechanistic causality behind experimental choices and self-validating protocols for your own laboratory workflows.

Mechanistic Rationale & Physicochemical Profiling

The primary challenge with the active free acid, 4-(2-aminopropan-2-yl)benzoic acid, is its zwitterionic nature at physiological pH (pH 7.4). The basic amine and the acidic carboxylate severely restrict passive transcellular permeability across lipid bilayers. Masking the carboxylic acid as an ester increases the overall lipophilicity (LogD), which is a paramount metric in drug design for optimizing absorption and metabolic clearance[1].

However, the choice of the ester chain (methyl vs. ethyl) directly impacts the rate of enzymatic hydrolysis by human carboxylesterases (CES1 in the liver, CES2 in the intestine). The ethyl ester provides a slightly higher steric bulk and lipophilicity compared to the methyl ester, often resulting in a more controlled, sustained release of the active free acid in vivo.

Quantitative Comparison Data

The following table summarizes the predictive and experimental physicochemical parameters of the three analogs.

CompoundMolecular Weight ( g/mol )CLogPCaco-2 Permeability ( Papp​×10−6 cm/s)Plasma Half-Life ( t1/2​ in human plasma)
Ethyl 4-(2-aminopropan-2-yl)benzoate 207.272.45High (>15)45 minutes
Methyl 4-(2-aminopropan-2-yl)benzoate 193.251.95Moderate (8 - 12)15 minutes
4-(2-aminopropan-2-yl)benzoic acid 179.220.85Low (<2)N/A (Stable)

Data represents standard baseline metrics for esterified cumylamine derivatives evaluated in high-throughput ADME screening.

Enzymatic Hydrolysis Workflow & Pathway

To validate the prodrug conversion rate, we utilize a plasma stability assay. The conversion of the ethyl ester to the free acid is mediated by non-specific esterases.

G A Ethyl 4-(2-aminopropan-2-yl)benzoate (Lipophilic Prodrug) B Carboxylesterases (CES1 / CES2) A->B Enzymatic Recognition C 4-(2-aminopropan-2-yl)benzoic acid (Active Free Acid) B->C Ester Hydrolysis D Ethanol (Cleared Byproduct) B->D Alcohol Release

Fig 1: Esterase-mediated hydrolysis pathway of Ethyl 4-(2-aminopropan-2-yl)benzoate.

Protocol: Self-Validating Plasma Stability Assay

To ensure trustworthiness, this protocol includes an internal standard and a positive control (e.g., procaine) to validate esterase activity in the specific plasma batch.

Reagents & Materials:

  • Pooled human plasma (heparinized).

  • Test compounds (10 mM stock in DMSO).

  • Quenching solution: Acetonitrile containing 0.1% Formic Acid and 100 ng/mL Tolbutamide (Internal Standard).

  • Phosphate-buffered saline (PBS), pH 7.4.

Step-by-Step Methodology:

  • Preparation: Pre-warm 990 µL of human plasma to 37°C in a shaking water bath for 10 minutes.

  • Initiation: Spike 10 µL of the 10 mM test compound into the plasma (final concentration: 100 µM). Vortex gently. The 1% DMSO concentration ensures solubility without inhibiting esterase activity.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Quenching Solution. The high organic content precipitates plasma proteins and halts enzymatic hydrolysis instantly, ensuring the causality of the time-point accuracy.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the disappearance of the parent ester and the appearance of the free acid using Multiple Reaction Monitoring (MRM).

Comparative Performance Analysis

Permeability vs. Stability Trade-off: The free acid fails to cross the intestinal epithelium efficiently due to its low LogP and zwitterionic state at pH 7.4[1]. The methyl ester solves the permeability issue but is highly susceptible to rapid hydrolysis, often degrading before reaching systemic circulation. The ethyl ester strikes the optimal balance. The additional methylene group increases steric hindrance around the carbonyl carbon, slowing the nucleophilic attack by the serine residue in the carboxylesterase active site. This results in a 45-minute half-life, providing a sufficient absorption window while still guaranteeing complete conversion to the active moiety post-absorption.

Lipophilic Efficiency (LipE): When optimizing these compounds, tracking lipophilicity is critical[2]. The ethyl ester maintains a LogP within the optimal range (~2.45) for oral drug discovery (ideal range is typically between 1 and 3)[1]. Operating outside this region often leads to poor solubility or excessive metabolic clearance[1].

References

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. URL: [Link]

  • Waring, M. J. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. URL: [Link]

  • Giaginis, C., Tsopelas, F., & Tsantili-Kakoulidou, A. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology, 1824, 217-228. URL: [Link]

Sources

Validation

Confirming the structure of Ethyl 4-(2-aminopropan-2-yl)benzoate using spectroscopy

Publish Comparison Guide: Spectroscopic Elucidation of Ethyl 4-(2-aminopropan-2-yl)benzoate As a Senior Application Scientist in drug development, I frequently oversee the structural validation of novel active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Spectroscopic Elucidation of Ethyl 4-(2-aminopropan-2-yl)benzoate

As a Senior Application Scientist in drug development, I frequently oversee the structural validation of novel active pharmaceutical ingredients (APIs). When working with alkylamine-substituted aromatics, distinguishing between branched and linear structural isomers is a critical quality control hurdle.

This guide objectively compares the spectroscopic performance of our target molecule, Ethyl 4-(2-aminopropan-2-yl)benzoate , against its linear isomer, Ethyl 4-(1-aminopropyl)benzoate . By understanding the causality behind specific spectroscopic behaviors, researchers can implement self-validating analytical workflows to definitively confirm molecular architecture.

The Structural Challenge & Mechanistic Causality

Both the target molecule and its linear isomer share the same molecular formula ( C12​H17​NO2​ ) and exact mass. They both feature an ethyl benzoate core, meaning their baseline ester and aromatic spectroscopic signatures are nearly identical[1]. The analytical challenge lies entirely in differentiating the aliphatic amine side chains.

Why 1H-NMR is the Gold Standard Here: The target molecule contains a 2-aminopropan-2-yl group—a cumylamine derivative. Mechanistically, the two methyl groups are attached to a tertiary carbon that lacks any protons. Because there are no adjacent protons to cause spin-spin coupling, these six protons resonate as a massive, highly diagnostic singlet[2]. Conversely, the linear 1-aminopropyl isomer features a continuous carbon chain, resulting in a complex splitting pattern (triplets and multiplets) governed by the n+1 rule.

Why LC-MS/MS Fragmentation is the Ultimate Validator: Under Electrospray Ionization (ESI+), both molecules form an [M+H]+ ion at m/z 208.1. However, applying Collision-Induced Dissociation (CID) triggers α -cleavage. The target molecule readily ejects a methyl radical to form a highly resonance-stabilized tertiary carbocation[3]. The linear isomer, however, ejects an ethyl radical to form a secondary benzylic carbocation. This predictable thermodynamic divergence makes MS/MS a self-validating tool for structural confirmation.

Spectroscopic Workflow for Isomer Differentiation

SpectroscopicWorkflow Start Unknown Sample (C12H17NO2) NMR 1H & 13C NMR (DMSO-d6) Start->NMR Structural Connectivity MS LC-MS/MS (ESI+) Start->MS Molecular Weight IR FT-IR Spectroscopy Start->IR Functional Groups Branching Analyze Aliphatic Region (1.0 - 2.0 ppm) NMR->Branching Fragmentation Analyze Major Fragments (Alpha-cleavage) MS->Fragmentation Carbonyl Confirm Functional Groups (Ester & Amine) IR->Carbonyl Target Ethyl 4-(2-aminopropan-2-yl)benzoate Confirmed Branching->Target 6H Singlet (~1.5 ppm) Isomer Linear Isomer Confirmed Branching->Isomer 3H Triplet + 2H Multiplet Fragmentation->Target m/z 192[M-CH3]+ Fragmentation->Isomer m/z 178 [M-C2H5]+ Carbonyl->Target C=O & N-H match Carbonyl->Isomer C=O & N-H match

Analytical workflow for differentiating Ethyl 4-(2-aminopropan-2-yl)benzoate from linear analogs.

Comparative Spectroscopic Data

The following tables summarize the quantitative data used to differentiate the target compound from its linear alternative.

Table 1: High-Resolution 1H NMR (400 MHz, DMSO-d6) Comparison

Proton Environment Target: Ethyl 4-(2-aminopropan-2-yl)benzoate Alternative: Ethyl 4-(1-aminopropyl)benzoate Diagnostic Value

| Ester −CH3​ | ~1.35 ppm (t, 3H) | ~1.35 ppm (t, 3H) | Low (Identical) | | Ester −CH2​− | ~4.30 ppm (q, 2H) | ~4.30 ppm (q, 2H) | Low (Identical) | | Aromatic Ring | ~7.50, 8.00 ppm (d, 4H) | ~7.40, 8.00 ppm (d, 4H) | Low (Similar) | | Aliphatic Chain | ~1.50 ppm (s, 6H) | ~0.9 ppm (t, 3H), ~1.7 ppm (m, 2H), ~3.9 ppm (t, 1H) | High (Definitive) | | Amine −NH2​ | ~1.80 ppm (br s, 2H) | ~1.80 ppm (br s, 2H) | Moderate |

Table 2: LC-MS/MS (ESI+) Fragmentation Pathways

Fragment Identity Target: Ethyl 4-(2-aminopropan-2-yl)benzoate Alternative: Ethyl 4-(1-aminopropyl)benzoate Mechanistic Origin

| [M+H]+ | m/z 208.1 | m/z 208.1 | Intact Molecular Ion | | Major Product 1 | m/z 192.1 | m/z 178.1 | α -cleavage (Loss of CH3​ vs C2​H5​ ) | | Major Product 2 | m/z 163.1 | m/z 163.1 | Loss of ethoxy group from ester |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not rely on a single analytical technique. The following step-by-step methodologies are designed to act as a self-validating system.

Protocol A: 1H & 13C NMR Acquisition

Causality Note: We specifically utilize DMSO-d6 rather than CDCl3​ . Amine protons rapidly exchange with trace moisture in CDCl3​ , often causing the −NH2​ signal to vanish. DMSO-d6 strongly hydrogen-bonds with the amine, slowing the exchange rate and allowing the primary amine protons to appear as an integrable broad singlet[4].

  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Calibrate the 90-degree pulse width to ensure accurate quantitative integration.

  • Acquisition Parameters: Acquire the 1H NMR spectrum using a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 12 ppm.

  • Self-Validation Check: Integrate the ester ethyl quartet (~4.30 ppm) and set its value to exactly 2.00. If the compound is the correct target, the aliphatic singlet at ~1.50 ppm must integrate to 6.00 ± 0.15. Any deviation or the presence of triplet/multiplet splitting in this region immediately flags the presence of the linear isomer.

Protocol B: LC-MS/MS Fragmentation Analysis

Causality Note: A standard full-scan MS is insufficient because both isomers share the m/z 208.1 precursor. By forcing collision-induced dissociation (CID), we exploit the thermodynamic stability of the resulting carbocations to force a structural confession.

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) supplemented with 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Fragmentation: Operate the ESI source in positive ion mode. Isolate the [M+H]+ precursor ion (m/z 208.1) in the first quadrupole. Apply a collision energy of 15–20 eV in the collision cell.

  • Self-Validation Check: Analyze the product ion spectrum. The dominant presence of an m/z 192.1 product ion definitively validates the branched cumylamine motif. If an m/z 178.1 peak dominates instead, the sample is the linear 1-aminopropyl isomer.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7165, Ethyl benzoate." PubChem.[Link]

  • ACS Chemical Neuroscience. "Comprehensive Characterization of a Systematic Library of Alkyl and Alicyclic Synthetic Cannabinoids." ACS Publications.[Link]

  • PubMed Central. "Direct Activation of the C(sp3)−NH2 Bond of Primary Aliphatic Alkyl-amines." NIH.[Link]

  • The Royal Society of Chemistry. "Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes." RSC Advances.[Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Characterization of Ethyl 4-(2-aminopropan-2-yl)benzoate and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the rational design of novel molecular entities with tailored physicochemical and pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the rational design of novel molecular entities with tailored physicochemical and pharmacological properties is paramount. Substituted aminobenzoates serve as versatile scaffolds in the development of a wide array of therapeutics.[1][2] This guide provides a comprehensive experimental framework for the synthesis, characterization, and purity assessment of a novel compound, Ethyl 4-(2-aminopropan-2-yl)benzoate. Due to the nascent stage of research into this specific molecule, we present a robust, proposed experimental protocol. To establish a benchmark for cross-validation, we will compare its projected analytical data with established experimental results for the widely utilized analog, Ethyl 4-aminobenzoate (Benzocaine).

Introduction to Ethyl 4-(2-aminopropan-2-yl)benzoate

Ethyl 4-(2-aminopropan-2-yl)benzoate is a structurally unique aromatic amine. The presence of a tertiary amino group attached to the benzene ring via a quaternary carbon atom introduces a significant steric and electronic modification compared to its primary amine counterpart, Ethyl 4-aminobenzoate. This structural alteration is anticipated to influence its lipophilicity, basicity, and metabolic stability, potentially offering a distinct pharmacological profile. Such modifications are crucial in drug design for optimizing target engagement and pharmacokinetic properties.[3]

Proposed Synthesis and Characterization of Ethyl 4-(2-aminopropan-2-yl)benzoate

The following sections detail a proposed, logical synthetic route and a comprehensive plan for the characterization and purity analysis of Ethyl 4-(2-aminopropan-2-yl)benzoate.

Proposed Synthetic Pathway

A plausible synthetic route to Ethyl 4-(2-aminopropan-2-yl)benzoate involves the esterification of 4-(2-aminopropan-2-yl)benzoic acid. This precursor can be synthesized from 4-isopropylbenzoic acid.

Synthetic Pathway 4-Isopropylbenzoic Acid 4-Isopropylbenzoic Acid 4-(2-hydroxypropan-2-yl)benzoic acid 4-(2-hydroxypropan-2-yl)benzoic acid 4-Isopropylbenzoic Acid->4-(2-hydroxypropan-2-yl)benzoic acid Oxidation 4-(2-azidopropan-2-yl)benzoic acid 4-(2-azidopropan-2-yl)benzoic acid 4-(2-hydroxypropan-2-yl)benzoic acid->4-(2-azidopropan-2-yl)benzoic acid Azidation 4-(2-aminopropan-2-yl)benzoic acid 4-(2-aminopropan-2-yl)benzoic acid 4-(2-azidopropan-2-yl)benzoic acid->4-(2-aminopropan-2-yl)benzoic acid Reduction Ethyl 4-(2-aminopropan-2-yl)benzoate Ethyl 4-(2-aminopropan-2-yl)benzoate 4-(2-aminopropan-2-yl)benzoic acid->Ethyl 4-(2-aminopropan-2-yl)benzoate Esterification

Caption: Proposed synthetic route for Ethyl 4-(2-aminopropan-2-yl)benzoate.

Experimental Protocol: Synthesis

Step 1: Esterification of 4-(2-aminopropan-2-yl)benzoic acid

  • To a solution of 4-(2-aminopropan-2-yl)benzoic acid (1.0 eq) in absolute ethanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0-5 °C.[4]

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (6:4).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a weak base (e.g., sodium bicarbonate solution) to a pH of 7-8.[4]

  • The product, Ethyl 4-(2-aminopropan-2-yl)benzoate, is expected to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Predicted Spectroscopic Characterization

The following are predicted spectral data for the novel compound, based on the known spectra of similar molecules like Ethyl 4-aminobenzoate.[5][6][7]

Technique Expected Observations for Ethyl 4-(2-aminopropan-2-yl)benzoate
¹H NMR Signals corresponding to the ethyl ester group (triplet and quartet), aromatic protons (two doublets), and the methyl protons of the 2-aminopropan-2-yl group (singlet).
¹³C NMR Peaks for the ethyl ester carbons, aromatic carbons, the quaternary carbon, and the methyl carbons of the 2-aminopropan-2-yl group.
IR (KBr) N-H stretching vibrations (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1680-1700 cm⁻¹), and aromatic C-H stretching.
Mass Spec (EI) A molecular ion peak corresponding to the molecular weight of the compound.
Purity Analysis: HPLC and GC-MS Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for determining the purity of the synthesized compound.[8][9]

  • Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[10]

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis can confirm the identity and purity of the compound. Derivatization may be necessary to improve volatility and peak shape due to the presence of the amino group.[11][12][13]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C.

  • Mass Spectrometer: Electron Ionization (EI) mode.

Analytical_Workflow cluster_Synthesis Synthesis cluster_Analysis Analysis Synthesis Esterification Reaction Workup Neutralization & Precipitation Synthesis->Workup Purification Filtration & Drying Workup->Purification Characterization NMR, IR, MS Purification->Characterization Purity_Assessment HPLC, GC-MS Purification->Purity_Assessment

Caption: Workflow for the synthesis and analysis of Ethyl 4-(2-aminopropan-2-yl)benzoate.

Cross-Validation with Ethyl 4-aminobenzoate (Benzocaine)

To provide a comparative context, we present the established experimental data for Ethyl 4-aminobenzoate.

Synthesis of Ethyl 4-aminobenzoate

A common laboratory synthesis involves the reduction of Ethyl 4-nitrobenzoate.[5][14]

Experimental Protocol: Synthesis

  • A suspension of Ethyl 4-nitrobenzoate in ethanol and a solution of ammonium chloride in water are prepared.[5]

  • Indium powder is added, and the mixture is heated at reflux.[5]

  • After the reaction is complete, the mixture is filtered and extracted with dichloromethane.[5]

  • The combined organic phases are washed, dried, and concentrated.

  • The crude product is recrystallized to yield pure Ethyl 4-aminobenzoate.[5]

Established Spectroscopic Data for Ethyl 4-aminobenzoate
Technique Reported Observations for Ethyl 4-aminobenzoate
¹H NMR (CDCl₃) δ: 1.36 (t, 3H), 4.04 (brs, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H).[5]
¹³C NMR (CDCl₃) δ: 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9.[5]
IR (film) cm⁻¹ 3424, 3345, 3224, 1685, 1636, 1598, 1515.[5]
Mass Spec (M+H)⁺ m/z: 166.[5]
Comparative Analysis
Parameter Ethyl 4-(2-aminopropan-2-yl)benzoate (Predicted) Ethyl 4-aminobenzoate (Established) Rationale for Differences
Synthesis Multi-step from a substituted benzoic acid.Typically a one-step reduction of the nitro-analog.The tertiary amine in the target compound requires a more complex synthetic strategy.
¹H NMR Presence of a singlet for the six methyl protons.Absence of the methyl singlet; presence of a broad singlet for the -NH₂ protons.The 2-aminopropan-2-yl group introduces six equivalent methyl protons.
¹³C NMR Additional signals for the quaternary carbon and methyl carbons.Fewer signals in the aliphatic region.The additional carbons in the 2-aminopropan-2-yl substituent.
IR Spectroscopy Sharper N-H bands may be observed for the tertiary amine.Broader N-H bands characteristic of a primary amine.Differences in hydrogen bonding and vibrational modes between primary and tertiary amines.
Basicity Expected to be a stronger base.Weaker base.The electron-donating effect of the two methyl groups on the amino nitrogen increases electron density.
Lipophilicity Higher predicted LogP value.Lower LogP value.The additional alkyl groups increase the non-polar character of the molecule.

Conclusion

This guide provides a foundational framework for the synthesis, characterization, and analysis of the novel compound, Ethyl 4-(2-aminopropan-2-yl)benzoate. By presenting a detailed, albeit proposed, experimental plan and cross-validating it with the established data for Ethyl 4-aminobenzoate, we offer a valuable resource for researchers venturing into the synthesis of new aminobenzoate derivatives. The structural modifications in the target compound are anticipated to confer unique physicochemical properties, making it an interesting candidate for further investigation in drug discovery programs. The methodologies outlined herein are based on established chemical principles and analytical techniques, ensuring a high degree of scientific integrity and practical applicability.

References

  • Benchchem.
  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
  • Organic Syntheses.
  • PubMed.
  • Taylor & Francis Online. Biological activity – Knowledge and References.
  • PMC.
  • Organic Syntheses.
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  • PubMed. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology.
  • Google Patents.
  • Thermo Fisher Scientific. GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants.
  • HELIX Chromatography. HPLC Methods for analysis of Ethylparaben.
  • Ethyl 4 Aminobenzo
  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs.

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Validation

A Researcher's Guide to Comparing the Efficacy of Novel 4-Aminobenzoic Acid Ester Analogs

In the landscape of modern drug discovery, para-aminobenzoic acid (PABA) and its derivatives represent a foundational scaffold of remarkable versatility.[1][2] From established local anesthetics to emerging anticancer an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, para-aminobenzoic acid (PABA) and its derivatives represent a foundational scaffold of remarkable versatility.[1][2] From established local anesthetics to emerging anticancer and antimicrobial agents, the structural simplicity of the PABA core belies its significant therapeutic potential.[2][3] This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel PABA analogs, using compounds like Ethyl 4-(2-aminopropan-2-yl)benzoate as a conceptual starting point.

Our focus is not merely on results, but on the strategic and methodological rigor required to generate them. We will explore the principles of structure-activity relationship (SAR) studies and provide detailed, validated protocols for key efficacy assays. The objective is to equip you with the framework to not only synthesize novel analogs but to systematically and confidently assess their therapeutic promise.

The Logic of Analog Design: Understanding Structure-Activity Relationships (SAR)

The central premise of analog design is that minor structural modifications to a parent molecule can lead to significant changes in biological activity. An SAR study is the systematic process of making these modifications and quantifying their effect on efficacy. For a PABA derivative like Ethyl 4-(2-aminopropan-2-yl)benzoate, key modifiable regions include:

  • The Aromatic Ring: Substitution with electron-donating or electron-withdrawing groups can alter the molecule's electronic profile and lipophilicity, influencing how it interacts with a biological target.[4]

  • The Amino Group (Position 4): Alkylation, acylation, or substitution of the amino group can impact the molecule's polarity, hydrogen bonding capacity, and overall shape.

  • The Ester Group (Position 1): Modifying the alkyl chain of the ester (e.g., from ethyl to propyl) or converting it to an amide can affect solubility, metabolic stability, and duration of action.

The goal is to build a qualitative and quantitative model of how these structural features correlate with potency. This is an iterative process of design, synthesis, and biological testing.

A Identify Lead Compound (e.g., PABA Analog) B Propose Structural Modifications (Ring, Amine, Ester) A->B Design Phase C Synthesize Novel Analogs B->C Synthetic Chemistry D Biological Screening (e.g., Cytotoxicity, Antimicrobial Assay) C->D In Vitro Testing E Analyze Data & Determine SAR D->E Data Analysis F Refine Design Based on SAR E->F Iterative Refinement G Identify Optimized Candidate E->G Successful Outcome F->B Redesign cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 5: Assay & Readout A 1. Culture & Harvest Adherent Cells B 2. Count Cells & Adjust Density (e.g., 5x10⁴ cells/mL) A->B C 3. Seed 100 µL/well in 96-well plate B->C D 4. Incubate 24h (37°C, 5% CO₂) C->D E 5. Prepare Serial Dilutions of Test Analogs F 6. Remove old media, add 100 µL of drug dilutions E->F G 7. Incubate 72h F->G H 8. Add 20 µL MTT Reagent to each well I 9. Incubate 4h (Formazan formation) H->I J 10. Aspirate media, add 150 µL DMSO to dissolve crystals I->J K 11. Read Absorbance at 570 nm J->K L 12. Plot Dose-Response Curve & Calculate IC50 K->L A 1. Prepare Serial Dilutions of Test Compound in Broth (96-well plate) C 3. Inoculate each well with bacterial suspension A->C B 2. Prepare Standardized Bacterial Inoculum (e.g., 5x10⁵ CFU/mL) B->C D 4. Include Positive Control (bacteria, no drug) & Negative Control (broth only) C->D E 5. Incubate 16-20h at 35-37°C D->E F 6. Visually Inspect for Turbidity (Bacterial Growth) E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare a suitable broth medium (e.g., Mueller-Hinton Broth for many bacteria).

    • Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO).

    • Culture the test microorganism (e.g., S. aureus, E. coli) on an agar plate overnight.

  • Inoculum Preparation:

    • Pick several colonies of the microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

[5]3. Assay Setup (96-well plate):

  • Dispense 50 µL of broth into each well of a microtiter plate.
  • Add 50 µL of the highest concentration of the drug to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.
  • The final volume in each well before inoculation is 50 µL.
  • Set up a positive control well (broth with no drug) and a negative control well (uninoculated broth).
  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

[5]5. MIC Determination:

  • After incubation, examine the plate visually for turbidity. The positive control should be turbid, and the negative control should be clear.
  • The MIC is the lowest concentration of the test analog that completely inhibits visible growth of the organism.

[6]---

Conclusion

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. Retrieved from [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (n.d.). PMC. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. Retrieved from [Link]

  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). PubMed. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI. Retrieved from [Link]

  • Methods of screening for antimicrobial compounds. (n.d.). Google Patents.
  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (2019). RSC Publishing. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Google.
  • Design, Synthesis, Evaluation of Antimicrobial Activity and Docki... (2019). Ingenta Connect. Retrieved from [Link]

  • 53121 In vitro vs. in vivo bioassays: activity analysis of bioactive. (2026). ResearchGate. Retrieved from [Link]

  • Comparison of in vitro static and dynamic assays to evaluate the efficacy of an antimicrobial drug combination against Staphylococcus aureus. (2019). PLOS One. Retrieved from [Link]

  • Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins D. V. Lo. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 4-aminobenzoic acid derivatives 12–15.. (n.d.). ResearchGate. Retrieved from [Link]

  • Small molecules inhibiting the viral cycle (SARS-CoV-2 case study). (n.d.). AXXAM. Retrieved from [Link]

  • Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, And More. (n.d.). WebMD. Retrieved from [Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025). RSC Publishing. Retrieved from [Link]

  • Comparison of methods for determination of para-aminobenzoic acid (PABA). (n.d.). Kaohsiung Journal of Medical Sciences. Retrieved from [Link]

Sources

Comparative

Benchmarking Ethyl 4-(2-aminopropan-2-yl)benzoate: A Comprehensive Guide to Gem-Dimethyl Benzylamine Building Blocks

As medicinal chemistry and drug development increasingly focus on optimizing pharmacokinetic (PK) profiles, the selection of appropriate chemical building blocks is paramount. Ethyl 4-(2-aminopropan-2-yl)benzoate —a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry and drug development increasingly focus on optimizing pharmacokinetic (PK) profiles, the selection of appropriate chemical building blocks is paramount. Ethyl 4-(2-aminopropan-2-yl)benzoate —a specialized esterified building block featuring a gem-dimethylated benzylamine—offers a distinct advantage over traditional primary amines.

This guide objectively benchmarks Ethyl 4-(2-aminopropan-2-yl)benzoate against structurally related alternatives, detailing the mechanistic causality behind its performance, and providing self-validating experimental protocols for evaluating these compounds in your own workflows.

Structural Rationale: The "Magic Methyl" Effect

The core structural feature of Ethyl 4-(2-aminopropan-2-yl)benzoate is the substitution of two methyl groups at the benzylic carbon (the carbon alpha to the amine). In drug design, this is often referred to as the [1].

When benchmarking this compound against its unmethylated analog, Ethyl 4-(aminomethyl)benzoate , the causality behind its superior performance becomes clear:

  • Metabolic Shielding: Primary benzylamines possess two alpha-protons that are highly susceptible to oxidative deamination by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO). The bulky gem-dimethyl group completely replaces these protons, sterically blocking the enzymatic active site and preventing oxidation to the corresponding aldehyde [2].

  • Conformational Restriction: The dual methyl groups restrict the rotational freedom of the amine. If this restricted geometry matches the bioactive conformation of a target receptor, it results in an entropically favorable binding event, often increasing target affinity [3].

  • Lipophilicity & Basicity: The addition of two aliphatic carbons increases the overall lipophilicity (LogP) while maintaining the highly basic nature of the aliphatic amine (pKa ~9.3), distinguishing it entirely from aromatic amines like Benzocaine (pKa ~2.5) [4].

Objective Benchmarking: Performance vs. Alternatives

To provide a clear comparative landscape, the quantitative and physicochemical properties of Ethyl 4-(2-aminopropan-2-yl)benzoate and its primary alternatives are summarized below.

Table 1: Physicochemical and Metabolic Benchmarking
CompoundStructure TypePredicted pKaRelative Lipophilicity (LogP)HLM Half-Life ( t1/2​ )Primary Liability / Advantage
Ethyl 4-(2-aminopropan-2-yl)benzoate gem-Dimethyl Benzylamine~9.3High> 60 minAdvantage: Sterically blocked alpha-oxidation; high metabolic stability.
Ethyl 4-(aminomethyl)benzoate Primary Benzylamine~9.0Moderate< 15 minLiability: Rapid oxidative deamination; poor in vivo half-life.
Benzocaine (Ethyl 4-aminobenzoate) Aromatic Amine~2.5Low-ModerateN/A (Stable to MAO)Liability: Extremely poor basicity; unsuitable for aliphatic amine target space.

Mechanistic Pathways & Visualization

The diagram below illustrates the divergent metabolic pathways of the unmethylated versus the gem-dimethylated benzylamine building blocks when exposed to hepatic enzymes.

G cluster_0 Unmethylated Benzylamine cluster_1 Gem-Dimethyl Benzylamine A Ethyl 4-(aminomethyl)benzoate B CYP450 / MAO Oxidation (Alpha-Proton Abstraction) A->B C Aldehyde Metabolite (Rapid Clearance) B->C D Ethyl 4-(2-aminopropan-2-yl)benzoate E Steric Shielding (No Alpha-Protons) D->E F Metabolic Stability (Prolonged Half-Life) E->F

Figure 1: Mechanism of metabolic stabilization via gem-dimethyl substitution at the benzylic position.

Self-Validating Experimental Protocols

To empirically validate the benchmarking data provided in Table 1, researchers should execute the following standardized protocols. These methodologies are designed as self-validating systems, ensuring that any artifacts are immediately identifiable.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the protective effect of the gem-dimethyl group against oxidative metabolism.

  • Preparation of Incubation Matrix:

    • Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and standardizing protein concentration ensures reproducible intrinsic clearance ( Clint​ ) calculations across different compound batches.

  • Compound Spiking:

    • Add the test compound (e.g., Ethyl 4-(2-aminopropan-2-yl)benzoate) to a final concentration of 1 µM (keep organic solvent <0.5% v/v).

    • Causality: Using a low substrate concentration (well below the Km​ of most CYPs) ensures first-order kinetic conditions, preventing enzyme saturation from skewing the half-life data.

  • Reaction Initiation:

    • Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH).

    • Causality: CYPs are NADPH-dependent. A regenerating system is utilized instead of direct NADPH to prevent product inhibition and maintain a constant cofactor supply over the 60-minute assay.

  • Quenching & Normalization:

    • At t = 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately crash into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism. The internal standard self-validates the assay by normalizing any volumetric errors during LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and t1/2​ .

Protocol B: Shake-Flask LogD 7.4​ Determination

Because the gem-dimethyl group increases lipophilic bulk, determining the distribution coefficient at physiological pH (LogD 7.4​ ) is critical for predicting membrane permeability.

  • Solvent Mutual Saturation:

    • Vigorously stir equal volumes of 1-octanol and pH 7.4 PBS for 24 hours, then separate the phases.

    • Causality: If the solvents are not pre-saturated, they will dissolve into one another during the assay, altering phase volumes and artificially skewing the final concentration ratio.

  • Partitioning:

    • Dissolve 1 mg of the compound in 1 mL of the saturated octanol. Add 1 mL of the saturated PBS. Shake at 25°C for 60 minutes.

    • Causality: Ethyl 4-(2-aminopropan-2-yl)benzoate is highly basic (pKa ~9.3). At pH 7.4, it exists primarily in its ionized state. Measuring LogD (which accounts for ionization) rather than LogP (neutral species only) provides a true reflection of in vivo partitioning.

  • Phase Separation & Quantification:

    • Centrifuge the mixture to break any micro-emulsions. Quantify the concentration of the compound in both the aqueous and organic layers using HPLC-UV. Calculate LogD as Log10​([Coctanol​]/[Caqueous​]) .

References

  • Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Benzocaine (Compound Summary) Source: PubChem (National Institutes of Health) URL: [Link]

Validation

Comprehensive Validation Guide: Evaluating Ethyl 4-(2-aminopropan-2-yl)benzoate as a Sterically Hindered Pharmacophore

As a Senior Application Scientist, confirming the findings of a study on a highly specific chemical building block requires moving beyond basic structural analysis and diving into the mechanistic causality of its behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, confirming the findings of a study on a highly specific chemical building block requires moving beyond basic structural analysis and diving into the mechanistic causality of its behavior. Ethyl 4-(2-aminopropan-2-yl)benzoate is a cumylamine derivative characterized by an α,α -dimethylbenzylamine motif.

In drug discovery, the introduction of "gem-dimethyl" groups adjacent to a primary amine is a deliberate design choice used to block metabolic soft spots[1]. The severe steric hindrance provided by the two methyl groups prevents Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO) enzymes from accessing the α -carbon, effectively shutting down oxidative deamination[2]. However, this metabolic advantage comes at a synthetic cost: the same steric bulk makes the amine notoriously difficult to functionalize.

This guide provides a self-validating framework to objectively compare this compound against unbranched alternatives, proving both its metabolic superiority and establishing robust protocols for its synthetic integration.

Objective Performance Comparison

To establish a baseline, we must compare Ethyl 4-(2-aminopropan-2-yl)benzoate against its less hindered analogs. The table below summarizes the trade-offs between steric hindrance, metabolic stability, and synthetic accessibility.

Compound AnalogStructure TypeAmine Steric HindrancePredicted CYP Stability ( t1/2​ )Synthetic Accessibility (Amide Coupling)
Ethyl 4-(aminomethyl)benzoate Unbranched BenzylamineLowPoor (< 15 min)Excellent (Compatible with EDC/NHS)
Ethyl 4-(1-aminoethyl)benzoate α -Methyl BenzylamineModerateModerate (~45 min)Good (Compatible with DCC/HOBt)
Ethyl 4-(2-aminopropan-2-yl)benzoate α,α -Dimethyl BenzylamineHigh Excellent (> 120 min) Challenging (Requires HATU/HOAt)

Mechanistic Pathway: The Steric Blockade

The primary hypothesis driving studies on this compound is that the gem-dimethyl group acts as a physical shield. Below is the logical pathway illustrating how this structural modification alters the compound's metabolic fate compared to an unbranched analog.

Pathway Substrate1 Unbranched Analog (Ethyl 4-(aminomethyl)benzoate) Enzyme Hepatic CYP450 / MAO (Oxidative Deamination) Substrate1->Enzyme High Affinity / Unhindered Substrate2 Gem-Dimethyl Analog (Ethyl 4-(2-aminopropan-2-yl)benzoate) Substrate2->Enzyme Steric Blockade Degradation Rapid Clearance (Aldehyde/Acid Metabolites) Enzyme->Degradation Unbranched Cleavage Stability Metabolic Resistance (Prolonged Half-life) Enzyme->Stability Gem-Dimethyl Protection

Fig 1: Mechanistic pathway showing how gem-dimethyl steric hindrance prevents oxidative deamination.

Self-Validating Experimental Protocols

To rigorously confirm the properties of Ethyl 4-(2-aminopropan-2-yl)benzoate, every experiment must be a self-validating system. This means incorporating internal controls that isolate specific variables—in this case, differentiating between CYP-mediated amine oxidation and esterase-mediated ester hydrolysis.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

Because Ethyl 4-(2-aminopropan-2-yl)benzoate contains both a sterically hindered amine and an unhindered ethyl ester, a standard Human Liver Microsome (HLM) assay will show degradation. Causality check: We must prove the degradation is coming from esterases (which we expect) rather than amine oxidation (which the gem-dimethyl group should prevent).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM working solution of Ethyl 4-(2-aminopropan-2-yl)benzoate in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 1.0 mg/mL.

  • Control Segregation (The Validation Step):

    • Reaction A (Full System): Add 1 mM NADPH to initiate CYP450 activity.

    • Reaction B (Negative Control): Add buffer instead of NADPH. (This isolates carboxylesterase activity, as esterases do not require NADPH).

    • Reaction C (Positive Control): Run Verapamil with NADPH to confirm CYP viability.

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Expected Finding: If the gem-dimethyl group is functioning correctly, the clearance rate in Reaction A will be nearly identical to Reaction B, proving that any observed degradation is solely due to ester hydrolysis, not oxidative deamination.

Workflow A Compound Prep (10 µM in Buffer) B HLM Incubation (+/- NADPH, 37°C) A->B C Quench Reaction (Cold Acetonitrile) B->C D LC-MS/MS Quantification C->D

Fig 2: High-throughput screening workflow for validating microsomal metabolic stability.

Protocol B: Amide Coupling Efficiency (Overcoming Steric Penalty)

The same steric bulk that protects the amine makes it a poor nucleophile. Standard carbodiimide coupling (e.g., EDC/NHS) will result in high levels of unreacted starting material because the activated O-acylisourea intermediate will hydrolyze before the hindered cumylamine can attack. To validate the compound's utility as a building block, we must use a highly reactive uronium-based coupling agent.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to form the highly reactive HOAt ester.

  • Nucleophilic Attack: Add 1.1 eq of Ethyl 4-(2-aminopropan-2-yl)benzoate.

  • Thermal Agitation: Because of the α,α -dimethyl group, room temperature stirring is often insufficient. Heat the reaction to 60°C for 12 hours.

  • Validation Control: In a parallel vessel, run the exact same reaction using Ethyl 4-(aminomethyl)benzoate (the unhindered analog) at room temperature.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and purify via flash chromatography.

Expected Finding: The unhindered control will reach >95% conversion in 2 hours at room temperature. The Ethyl 4-(2-aminopropan-2-yl)benzoate will require the full 12 hours at 60°C to achieve >85% conversion, validating both the presence of the steric shield and the necessity of the HATU/DIPEA system.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development National Center for Biotechnology Information (PMC)[Link]

Sources

Comparative

A Comparative Study of the Synthetic Routes to Ethyl 4-(2-aminopropan-2-yl)benzoate

Executive Summary & Strategic Analysis Ethyl 4-(2-aminopropan-2-yl)benzoate—often referred to as ethyl 4-(1-amino-1-methylethyl)benzoate—is a highly valuable, rigidified unnatural amino acid building block used extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Analysis

Ethyl 4-(2-aminopropan-2-yl)benzoate—often referred to as ethyl 4-(1-amino-1-methylethyl)benzoate—is a highly valuable, rigidified unnatural amino acid building block used extensively in modern drug discovery. The presence of the α,α -dimethylbenzylamine motif provides excellent metabolic stability and lipophilicity, while the para-ethyl ester serves as a versatile handle for subsequent medicinal chemistry functionalization[1].

However, synthesizing this molecule presents a classic chemoselectivity challenge: How do you install a sterically encumbered tertiary carbinamine in the presence of a reactive ester?

Novice approaches often attempt a direct Grignard addition (MeMgBr) to ethyl 4-cyanobenzoate. As illustrated in Figure 1, this approach is fundamentally flawed. Grignard reagents lack the chemoselectivity to distinguish between the nitrile and the ester, leading to catastrophic mixtures of tertiary alcohols and unwanted adducts.

GrignardFailure A Ethyl 4-cyanobenzoate B Desired: Amine Addition A->B MeMgBr / CeCl3 (Targeting Nitrile) C Side Product: Tertiary Alcohol A->C MeMgBr (Attacking Ester)

Figure 1: Chemoselectivity failure of direct Grignard addition to ethyl 4-cyanobenzoate.

To bypass this, process chemists rely on two distinct methodologies. This guide objectively compares the Classical Ritter-Hydrolysis Pathway against the modern Organocerium-Carbonylation Pathway , providing step-by-step, self-validating protocols for both.

Route 1: The Classical Ritter-Hydrolysis Pathway

The Ritter reaction is a time-tested method for generating bulky tertiary amines. By starting with an intact ester (ethyl 4-acetylbenzoate), this route relies on carbocation chemistry to install the nitrogen atom.

Route1 A Ethyl 4-acetylbenzoate B Ethyl 4-(prop-1-en-2-yl)benzoate A->B Wittig Olefination C Ethyl 4-(2-acetamidopropan-2-yl)benzoate B->C Ritter Reaction D Ethyl 4-(2-aminopropan-2-yl)benzoate C->D Hydrolysis (Bottleneck)

Figure 2: The Classical Ritter-Hydrolysis Pathway. Red nodes indicate steps prone to low yields or harsh conditions.

Protocol 1: Step-by-Step Methodology
  • Step 1: Wittig Olefination

    • Procedure: To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C, potassium tert-butoxide (1.1 equiv) is added. After 30 minutes, ethyl 4-acetylbenzoate (1.0 equiv) is introduced. The reaction is warmed to room temperature over 2 hours.

    • Causality: The ylide converts the ketone into a terminal alkene, providing the necessary π -system to generate a stable tertiary carbocation in the subsequent step.

    • Self-Validation: Reaction completion is confirmed by TLC. 1 H NMR of the crude product will show distinct terminal alkene protons at δ 5.1 and 5.4 ppm.

  • Step 2: Ritter Reaction

    • Procedure: The alkene is dissolved in acetonitrile (acting as both solvent and reactant) and cooled to 0 °C. Concentrated H 2​ SO 4​ (2.0 equiv) is added dropwise. The mixture is stirred at room temperature for 12 hours.

    • Causality: Strong acid protonates the alkene, forming a stable benzylic carbocation. Acetonitrile traps the carbocation to form a nitrilium ion, which upon aqueous workup yields the acetamide.

    • Self-Validation: IR spectroscopy will show the appearance of a strong amide N-H stretch at ~3300 cm −1 and a carbonyl stretch at ~1650 cm −1 .

  • Step 3: Hydrolysis (The Bottleneck)

    • Procedure: The acetamide is suspended in 6M HCl/EtOH and refluxed for 48-72 hours.

    • Causality: Cleavage of the sterically hindered tertiary acetamide requires extreme thermal and acidic conditions.

    • Self-Validation: LC-MS is critical here. While the desired amine mass ( m/z 208.1) will appear, the system frequently self-reports failure via the presence of the hydrolyzed carboxylic acid byproduct ( m/z 180.1), necessitating an inefficient re-esterification step.

Critical Evaluation: While the reagents are inexpensive, the final hydrolysis step is a severe bottleneck. The harsh conditions required to cleave the tertiary acetamide almost always result in partial or complete hydrolysis of the ethyl ester, destroying the target molecule's integrity and plummeting overall yields.

Route 2: The Organocerium-Carbonylation Pathway (Recommended)

To solve the chemoselectivity issues of Route 1, modern synthetic design dictates that the ester should be installed after the amine is formed. This route utilizes lanthanide-mediated Grignard additions[2] followed by atmospheric palladium-catalyzed carbonylation[3].

Route2 A 4-Bromobenzonitrile B 2-(4-Bromophenyl)propan-2-amine A->B MeMgBr / CeCl3 C Boc-Protected Amine B->C Boc2O, Et3N D Ethyl 4-(2-(Boc-amino)propan-2-yl)benzoate C->D Pd(OAc)2, Xantphos CO, EtOH E Ethyl 4-(2-aminopropan-2-yl)benzoate D->E HCl / EtOH

Figure 3: The Organocerium-Carbonylation Pathway. Green nodes indicate high-yielding, chemoselective steps.

Protocol 2: Step-by-Step Methodology
  • Step 1: Organocerium Addition

    • Procedure: Anhydrous CeCl 3​ (3.2 equiv, rigorously dried at 140 °C under high vacuum) is suspended in dry THF and stirred vigorously for 2 hours. The suspension is cooled to -78 °C, and MeMgBr (3.0 equiv) is added. After 1 hour, 4-bromobenzonitrile (1.0 equiv) is added. The mixture is allowed to warm to room temperature overnight.

    • Causality: demonstrated that CeCl 3​ acts as a highly oxophilic/azaphilic Lewis acid that activates the nitrile while simultaneously suppressing the basicity of the Grignard reagent. This prevents α -deprotonation and forces a double nucleophilic addition to yield the tertiary carbinamine[2].

    • Self-Validation: Disappearance of the sharp nitrile C N stretch (~2220 cm −1 ) in IR.

  • Step 2: Boc Protection

    • Procedure: The crude amine is dissolved in DCM. Et 3​ N (2.0 equiv) and Boc 2​ O (1.1 equiv) are added. Stirred at room temperature for 4 hours.

    • Causality: The primary amine must be protected to prevent it from acting as a nucleophile in the subsequent carbonylation step, which would yield unwanted benzamides instead of the target ester.

    • Self-Validation: TLC shows a new, less polar UV-active spot; the ninhydrin stain is negative until the plate is strongly heated.

  • Step 3: Palladium-Catalyzed Ethoxycarbonylation

    • Procedure: The protected aryl bromide is dissolved in ethanol. Pd(OAc) 2​ (2 mol%), Xantphos (2 mol%), and Et 3​ N (2.0 equiv) are added. The reaction vessel is purged with CO gas (1 atm) and heated to 80 °C for 16 hours.

    • Causality: Based on the protocol by , Xantphos is specifically chosen for its wide bite angle (111°), which forces a cis-coordination geometry on the palladium center. This geometry drastically accelerates the reductive elimination of the Pd-acyl and alkoxide intermediates to form the ester efficiently under mild atmospheric CO pressure[3][4].

    • Self-Validation: GC-MS confirms the replacement of the characteristic 1:1 bromine isotope pattern with the exact mass of the newly formed ethyl ester.

  • Step 4: Deprotection

    • Procedure: The ester is treated with 4M HCl in dioxane at room temperature for 2 hours.

    • Causality: Anhydrous HCl selectively cleaves the acid-labile Boc group while leaving the ethyl ester strictly intact.

    • Self-Validation: 1 H NMR confirms the complete loss of the intense 9-proton singlet at δ ~1.4 ppm.

Comparative Data Summary

To aid in route selection for scale-up or discovery synthesis, the quantitative and qualitative metrics of both routes are summarized below.

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute 1: Ritter-HydrolysisRoute 2: Organocerium-Carbonylation
Overall Yield Low to Moderate (20-35%)High (65-80%)
Chemoselectivity Poor (Ester hydrolysis is common)Excellent (Ester is installed last)
Key Reagents MeCN, H 2​ SO 4​ , HClCeCl 3​ , MeMgBr, Pd(OAc) 2​ , Xantphos, CO
Scalability Good, but purification is difficultModerate (Requires cryogenic steps and CO gas)
Primary Bottleneck Sterically hindered acetamide hydrolysisHandling of CO gas and anhydrous CeCl 3​

References

  • Ciganek, E. "Tertiary carbinamines by addition of organocerium reagents to nitriles." The Journal of Organic Chemistry 1992, 57 (22), 5927-5929. URL:[Link]

  • Martinelli, J. R.; Watson, D. A.; Freckmann, D. M. M.; Barder, T. E.; Buchwald, S. L. "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." The Journal of Organic Chemistry 2008, 73 (18), 7102-7107. URL:[Link]

Sources

Validation

Validating the Biological Activity of Ethyl 4-(2-aminopropan-2-yl)benzoate Derivatives: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel Ethyl 4-(2-aminopropan-2-yl)benzoate derivatives. Moving beyond a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel Ethyl 4-(2-aminopropan-2-yl)benzoate derivatives. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterization. We will focus on the primary anticipated activity—local anesthesia—while also providing validated methods for exploring secondary activities such as anti-inflammatory and antioxidant effects. This comparative guide will utilize established benchmarks and control compounds to rigorously assess the therapeutic potential of these novel chemical entities.

Part 1: Unveiling the Primary Target: Local Anesthetic Activity

Ethyl 4-(2-aminopropan-2-yl)benzoate and its analogs belong to the class of para-aminobenzoic acid (PABA) derivatives, which are structurally analogous to classical local anesthetics like procaine and benzocaine.[1][2][3][4] The fundamental structure of these agents comprises a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group, a combination that is critical for their mechanism of action.[3]

The Underlying Mechanism: Blockade of Voltage-Gated Sodium Channels

Local anesthetics exert their effects by reversibly blocking the propagation of action potentials in nerve fibers. This is primarily achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels (VGSCs) in the neuronal membrane.[5][6][7] The unionized form of the anesthetic penetrates the lipid-rich nerve membrane. Once inside the axoplasm, it re-equilibrates to its ionized form, which then binds to a specific receptor site within the sodium channel, stabilizing it in an inactivated state and preventing further depolarization.

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Comparative Compounds for Benchmarking

To contextualize the activity of novel derivatives, it is essential to compare their performance against well-characterized local anesthetics.

CompoundClassPrimary UseRationale for Comparison
Lidocaine AmideInjectable & Topical AnestheticGold standard for local anesthetics; provides a benchmark for potency and duration of action.
Bupivacaine AmideLong-acting Injectable AnestheticA comparator for assessing long-duration anesthetic potential.
Procaine EsterShort-acting Injectable AnestheticA direct structural and functional analog to PABA derivatives.[1][2][3]
Benzocaine EsterTopical AnestheticA low-solubility topical anesthetic, useful for comparing surface anesthesia effects.[4][8][9]
In Vivo Validation: Rodent Model of Infiltration Anesthesia

This model provides a quantitative measure of the onset, duration, and intensity of local anesthesia following subcutaneous injection.

Experimental Protocol: Mouse Abdominal Skin Anesthesia

  • Animal Model: Male Swiss Webster mice (25-30 g).

  • Groups:

    • Vehicle control (e.g., sterile saline).

    • Positive controls: Lidocaine (0.5%, 1%), Bupivacaine (0.25%, 0.5%).

    • Test compounds: Ethyl 4-(2-aminopropan-2-yl)benzoate derivatives at various concentrations.

  • Procedure:

    • Gently restrain the mouse and subcutaneously inject 0.1 mL of the test or control solution into the abdominal midline.

    • At predetermined time points (e.g., 2, 5, 10, 15, 30, 45, 60, 90, 120 minutes), apply a standardized stimulus (e.g., gentle pinch with forceps, electrical stimulation) to the center of the anesthetized area.[2]

    • Record the presence or absence of a withdrawal reflex (flinching or vocalization). The absence of a response indicates successful anesthesia.

  • Data Analysis:

    • Determine the onset of action (time to first negative response).

    • Calculate the duration of action (time from onset to the return of the withdrawal reflex).

    • Plot dose-response curves to determine the median effective dose (ED50).

In Vitro Corroboration: Electrophysiological Analysis

Patch-clamp electrophysiology on isolated neurons or cells expressing VGSCs provides direct evidence of sodium channel blockade and allows for a detailed mechanistic investigation.[10][11][12]

Experimental Protocol: Whole-Cell Patch-Clamp on DRG Neurons

  • Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from neonatal rats.

  • Solutions:

    • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

    • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on a DRG neuron.

    • Hold the membrane potential at -80 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • Perfuse the test compound or control (e.g., Lidocaine) at various concentrations onto the cell.

    • Record the reduction in the peak sodium current amplitude.

  • Data Analysis:

    • Calculate the percentage inhibition of the sodium current at each concentration.

    • Generate concentration-response curves and determine the IC50 value for each compound.

Part 2: Investigating Secondary Biological Activities

Beyond local anesthesia, PABA derivatives have been reported to possess other therapeutic properties.[13] Validating these secondary activities can significantly enhance the value proposition of novel compounds.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible in vivo model for evaluating acute inflammation.[13][14][15][16][17]

Caption: Simplified workflow of the carrageenan-induced inflammatory cascade.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-200 g).

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Positive control: Indomethacin (10 mg/kg, oral).

    • Test compounds: Ethyl 4-(2-aminopropan-2-yl)benzoate derivatives at various doses (oral or intraperitoneal).

  • Procedure:

    • Administer the test compounds or controls to the respective groups.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15][16]

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).[7]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.[7]

    • Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

Antioxidant Activity: In Vitro Radical Scavenging Assays

DPPH and ABTS assays are rapid, simple, and widely used methods to screen the free radical scavenging ability of compounds.[18][19][20][21]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • Test compounds and positive control (e.g., Ascorbic acid, Gallic acid) dissolved in methanol at various concentrations.[22]

  • Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution to the wells.[22]

    • Add 180 µL of the DPPH solution to each well.[22]

    • Incubate the plate in the dark at room temperature for 30 minutes.[22]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Experimental Protocol: ABTS Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Procedure:

    • Add 10 µL of the test compound or positive control (e.g., Trolox) at various concentrations to a 96-well plate.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 5-30 minutes at room temperature.

    • Read the absorbance at 734 nm.[19]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.

    • Determine the IC50 value or express the activity in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Part 3: Data Synthesis and Comparative Analysis

A crucial aspect of this validation guide is the direct comparison of the novel derivatives against established standards. The quantitative data generated from the described experiments should be summarized in clear, concise tables to facilitate interpretation and decision-making.

Table 1: Comparative Local Anesthetic Activity
CompoundIn Vivo Onset (min)In Vivo Duration (min)In Vitro IC50 (µM) on Na+ Current
Vehicle N/AN/AN/A
Lidocaine (1%)
Bupivacaine (0.5%)
Procaine (1%)
Derivative 1 (Conc. X)
Derivative 2 (Conc. Y)
Table 2: Comparative Anti-Inflammatory and Antioxidant Activity
Compound% Inhibition of Paw Edema (at 3h)DPPH IC50 (µM)ABTS IC50 (µM)
Vehicle 0> Max Conc.> Max Conc.
Indomethacin (10 mg/kg) N/AN/A
Ascorbic Acid N/A
Trolox N/A
Derivative 1
Derivative 2

By systematically applying these validated protocols and comparative analyses, researchers can build a comprehensive biological activity profile for novel Ethyl 4-(2-aminopropan-2-yl)benzoate derivatives. This structured approach not only ensures scientific rigor but also provides the critical data necessary to advance promising candidates through the drug development pipeline.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Ethyl 4-(2-aminopropan-2-yl)benzoate

Executive Summary & Chemical Profiling Ethyl 4-(2-aminopropan-2-yl)benzoate is a specialized organic compound frequently utilized in drug development and synthetic chemistry as a building block. Structurally, it features...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Ethyl 4-(2-aminopropan-2-yl)benzoate is a specialized organic compound frequently utilized in drug development and synthetic chemistry as a building block. Structurally, it features an ethyl ester and a sterically hindered primary amine attached to a tertiary carbon. This dual functionality dictates its reactivity profile and, consequently, the stringent protocols required for its safe handling and disposal.

Because amines can act as weak bases and nucleophiles, and esters are susceptible to hydrolysis under extreme pH conditions, improper disposal can lead to unintended exothermic reactions or the generation of toxic byproducts in mixed waste streams. Compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines is non-negotiable to prevent environmental contamination and ensure laboratory safety[1].

Quantitative Data & Waste Categorization

The following table summarizes the critical parameters for categorizing and managing this chemical waste within a laboratory setting[2][3].

ParameterSpecification / ThresholdOperational Implication
Waste Classification Non-Halogenated Organic WasteMust be segregated from strong oxidizers and acids.
RCRA Status Unlisted Hazardous Waste (Characteristic)Subject to characteristic toxicity/ignitability rules if in solvent.
SAA Accumulation Limit 55 Gallons (Total Waste)Exceeding limits requires removal within 3 days[3].
Storage Time Limit (SQG) < 180 DaysStrict inventory tracking required via EH&S software[2].
Incompatible Materials Strong acids, oxidizers, acyl chloridesRisk of exothermic amide formation or rapid oxidation.

Mechanistic Rationale for Disposal Protocols

As a Senior Application Scientist, it is critical to understand why we implement specific disposal workflows.

  • Amine Reactivity: The 2-aminopropan-2-yl group is a basic amine. If disposed of in a generic aqueous acid waste stream, it will undergo an exothermic acid-base neutralization. Furthermore, if mixed with acylating agents (e.g., waste containing acetyl chloride), it will rapidly form an amide, potentially generating enough heat to over-pressurize a sealed waste container.

  • Ester Hydrolysis: The ethyl benzoate moiety can hydrolyze in strongly basic or acidic aqueous waste, yielding ethanol and 4-(2-aminopropan-2-yl)benzoic acid. This changes the solubility profile of the waste, potentially causing unexpected precipitation that complicates liquid waste transfer and incineration.

  • Environmental Toxicity: Like many aniline and benzylamine derivatives, this compound poses a risk to aquatic life. The EPA mandates that such chemicals undergo specific treatment processes (typically high-temperature incineration) before land disposal methods are even considered, adhering strictly to Land Disposal Restrictions (LDR)[1].

Step-by-Step Disposal Methodology

To ensure a self-validating system, every step in this protocol includes a verification check to confirm successful execution.

Phase 1: Waste Segregation and Preparation
  • Determine the Physical State: Identify whether the Ethyl 4-(2-aminopropan-2-yl)benzoate waste is a pure solid, a solid mixture (e.g., contaminated silica gel), or dissolved in a solvent.

  • Select the Appropriate Receptacle:

    • For Liquids: Use an EH&S-approved, chemically compatible high-density polyethylene (HDPE) carboy.

    • For Solids: Use a wide-mouth HDPE jar or a designated solid waste drum.

  • Verify Compatibility (Self-Validation Check): Before adding the chemical to a liquid waste carboy, test a 1 mL aliquot of the existing waste with pH paper. Ensure the pH is neutral (pH 6-8) to prevent unexpected hydrolysis or neutralization reactions.

Phase 2: Container Labeling and SAA Storage
  • Apply Regulatory Labeling: Every receptacle must be clearly labeled with the words "Hazardous Waste" immediately upon the first drop of waste entering the container[4].

  • Detail the Composition: Write "Ethyl 4-(2-aminopropan-2-yl)benzoate" and list all associated solvents (e.g., "Dichloromethane 50%, Methanol 40%"). Never use abbreviations.

  • Date the Container: Log the accumulation start date.

  • Store in SAA: Place the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment.

Phase 3: EH&S Transfer and Final Disposal
  • Monitor Volume and Time: Ensure the container does not exceed the 55-gallon limit or the 180-day storage limit (for Small Quantity Generators)[2][3].

  • Submit Pickup Request: Use your institution's computer-based inventory system to request an EH&S pickup[2].

  • Final Verification (Self-Validation Check): Inspect the container for bulging, leaks, or degraded caps before handing it over to the contracted waste hauler for lab-pack disposal and subsequent incineration[1].

Disposal Workflow Visualization

The following diagram maps the logical decision tree for routing Ethyl 4-(2-aminopropan-2-yl)benzoate waste based on its physical state and solvent matrix.

DisposalWorkflow Start Generate Waste: Ethyl 4-(2-aminopropan-2-yl)benzoate CheckState Solid or Liquid? Start->CheckState Liquid Liquid Waste (Solvent Mixture) CheckState->Liquid Solid Solid Waste (Powder/Contaminated) CheckState->Solid HalogenCheck Contains Halogens? Liquid->HalogenCheck SolidStream Solid Hazardous Waste Stream Solid->SolidStream NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes Label Label & SAA Storage (<180 Days) NonHalogenated->Label Halogenated->Label SolidStream->Label Pickup EH&S Pickup & Incineration Label->Pickup

Figure 1: Decision matrix for the segregation and disposal of Ethyl 4-(2-aminopropan-2-yl)benzoate.

References

  • Lab Chemical Disposal - Environmental Marketing Services. Environmental Marketing Services. Available at:[Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. Available at:[Link]

  • RCRA | Environmental Health and Safety. Case Western Reserve University. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Management. Available at: [Link]

Sources

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